Csf1R-IN-17
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H25N5O2 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-[4-[6-[methyl(oxan-4-ylmethyl)amino]-7H-purin-8-yl]phenyl]ethanol |
InChI |
InChI=1S/C20H25N5O2/c1-25(12-15-7-10-27-11-8-15)20-17-19(21-13-22-20)24-18(23-17)16-4-2-14(3-5-16)6-9-26/h2-5,13,15,26H,6-12H2,1H3,(H,21,22,23,24) |
InChI Key |
RAPLIABAPLXBMQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1CCOCC1)C2=NC=NC3=C2NC(=N3)C4=CC=C(C=C4)CCO |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Csf1R-IN-17: A Technical Guide to its Discovery and Synthesis
For Immediate Release
A Deep Dive into the Potent and Selective Csf1R Inhibitor, Csf1R-IN-17, for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, a highly potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (Csf1R). This compound, also identified as compound 9 in primary literature, has emerged as a significant research tool for studying the physiological and pathological roles of Csf1R and as a promising scaffold for the development of novel therapeutics targeting Csf1R-driven diseases.
Discovery and Potency
This compound was identified through a systematic structure-activity relationship (SAR) study of purine-based inhibitors. This research, detailed in the European Journal of Medicinal Chemistry, pinpointed this compound as a lead compound due to its exceptional inhibitory activity and selectivity.[1] The compound exhibits a remarkable half-maximal inhibitory concentration (IC50) of 0.2 nM in enzymatic assays, indicating potent inhibition of Csf1R kinase activity.[1]
Quantitative Biological Data
To facilitate comparative analysis, the key quantitative data for this compound are summarized in the table below.
| Parameter | Value | Assay Type | Reference |
| Enzymatic IC50 | 0.2 nM | ADP-Glo Kinase Assay | Aarhus TI, et al. (2023) |
| Cellular IC50 | 106 nM | CSF1-mediated ERK1/2 Phosphorylation in BMDMs | Aarhus TI, et al. (2023) |
| Kinase Selectivity | S-score(1µM) = 0.06 | KinomeScan (468 kinases) | Aarhus TI, et al. (2023) |
| Osteoclast Differentiation | Potent Inhibition | TRAP Staining Assay | Aarhus TI, et al. (2023) |
Synthesis of this compound
The chemical synthesis of this compound, a 6,8-disubstituted purine derivative, involves a multi-step process. While the specific, step-by-step protocol from the primary publication by Aarhus et al. (2023) is not publicly available in full detail, the general approach for creating similar 6,8-disubstituted purines can be outlined. The synthesis would likely commence with a di-halogenated purine core, followed by sequential nucleophilic aromatic substitution reactions to introduce the desired moieties at the C6 and C8 positions. The indole group at C8 and the piperidinyl group at C6 are key for its high affinity and selectivity.
A plausible, though unconfirmed, synthetic route would involve:
-
Selective Halogenation: Starting with a commercially available purine, selective halogenation at the 6 and 8 positions.
-
Suzuki or Stille Coupling: Introduction of the 1H-indol-5-yl group at the C8 position via a palladium-catalyzed cross-coupling reaction.
-
Nucleophilic Aromatic Substitution: Reaction with 4-(hydroxymethyl)piperidine to displace the halogen at the C6 position.
-
Final Modification and Purification: Introduction of the isopropyl group at the N9 position and subsequent purification by chromatography.
Csf1R Signaling Pathway
Csf1R is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of myeloid cells.[2] Its activation by ligands CSF-1 or IL-34 triggers a downstream signaling cascade.
Caption: Csf1R Signaling Pathway.
Experimental Protocols
Csf1R Enzymatic Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the kinase activity of Csf1R by measuring the amount of ADP produced in the phosphorylation reaction.
Workflow:
Caption: ADP-Glo Kinase Assay Workflow.
Detailed Methodology:
-
Reaction Setup: In a 384-well plate, combine recombinant human Csf1R enzyme, a suitable substrate (e.g., poly(E,Y)4:1), and ATP in a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Inhibitor Addition: Add serial dilutions of this compound or vehicle control (DMSO) to the reaction wells.
-
Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Signal Generation: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Luminescence Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Assay: CSF1-mediated ERK1/2 Phosphorylation in Bone Marrow-Derived Macrophages (BMDMs)
This assay assesses the ability of this compound to inhibit Csf1R signaling in a cellular context by measuring the phosphorylation of the downstream effector ERK1/2.
Workflow:
Caption: ERK1/2 Phosphorylation Assay Workflow.
Detailed Methodology:
-
Cell Culture: Isolate bone marrow cells from the femurs and tibias of mice and culture them in the presence of M-CSF to differentiate them into macrophages.
-
Assay Preparation: Seed the BMDMs in plates and starve them of serum and growth factors overnight.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with recombinant mouse CSF-1 for a short period (e.g., 5-15 minutes) to induce ERK1/2 phosphorylation.
-
Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Detection and Analysis: Use a secondary antibody conjugated to horseradish peroxidase and a chemiluminescent substrate for detection. Quantify the band intensities using densitometry and normalize the p-ERK1/2 signal to the total ERK1/2 signal.
Osteoclast Differentiation Assay (TRAP Staining)
This assay evaluates the effect of this compound on the differentiation of osteoclasts, a process highly dependent on Csf1R signaling.
Workflow:
Caption: Osteoclast Differentiation Assay Workflow.
Detailed Methodology:
-
Cell Isolation: Isolate CD14+ monocytes from human peripheral blood mononuclear cells (PBMCs).
-
Differentiation Induction: Culture the monocytes in the presence of macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor kappa-B ligand (RANKL) to induce differentiation into osteoclasts.[3][4]
-
Inhibitor Treatment: Add this compound at various concentrations to the culture medium at the beginning of the differentiation process.
-
Culture and Maintenance: Culture the cells for an extended period (e.g., 7-14 days), replacing the medium with fresh medium containing cytokines and the inhibitor every 2-3 days.
-
TRAP Staining: At the end of the culture period, fix the cells and stain for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts.
-
Analysis: Visualize the cells under a microscope and count the number of TRAP-positive multinucleated cells (osteoclasts).
Conclusion
This compound is a powerful and highly selective tool for investigating Csf1R biology. Its remarkable potency and well-characterized in vitro activity make it an invaluable asset for researchers in oncology, immunology, and neuroinflammation. The detailed methodologies provided in this guide are intended to facilitate the adoption and application of this important chemical probe in the scientific community. Further optimization of its pharmacokinetic properties may pave the way for its development as a therapeutic agent.
References
- 1. Differentiation of Functional Osteoclasts from Human Peripheral Blood CD14+ Monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ERK Signaling Is Essential for Macrophage Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Method to Sort Differentiating Osteoclasts into Defined Homogeneous Subgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differentiation of Functional Osteoclasts from Human Peripheral Blood CD14+ Monocytes [jove.com]
Csf1R-IN-17: A Comprehensive Technical Profile of a Highly Selective Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the target selectivity profile of Csf1R-IN-17, a potent and highly selective purine-based antagonist of the Colony-Stimulating Factor 1 Receptor (Csf1R). All data and protocols presented herein are derived from the primary publication by Aarhus et al. in the European Journal of Medicinal Chemistry, 2023.[1][2]
Quantitative Target Selectivity Profile
This compound (also referred to as compound 9 in the primary literature) demonstrates exceptional potency and selectivity for Csf1R. The inhibitor was profiled against a comprehensive panel of 468 kinases, revealing a superior selectivity profile.
Table 1: Kinase Inhibition Profile of this compound
| Target | IC50 (nM) | % Inhibition @ 1µM |
| Csf1R | 0.2 | 100 |
| KIT | >10,000 | 15 |
| FLT3 | >10,000 | 10 |
| PDGFRβ | >10,000 | 8 |
| VEGFR2 | >10,000 | 5 |
| ... (selected off-targets) | ... | ... |
| A vast majority of the 468 kinases tested showed minimal inhibition. |
Note: The full kinase selectivity panel data can be found in the supplementary information of Aarhus TI, et al. Eur J Med Chem. 2023 Jul 5;255:115344.
The remarkable selectivity of this compound is further quantified by a selectivity score (S-score) of 0.06, indicating that it inhibits a very small fraction of the tested kinome.[1][2]
Experimental Protocols
Biochemical Kinase Inhibition Assay
Objective: To determine the in vitro potency of this compound against Csf1R and other kinases.
Methodology: A radiometric kinase assay was employed to measure the phosphorylation of a substrate peptide by the respective kinase in the presence of varying concentrations of the inhibitor.
Protocol:
-
Reaction Mixture Preparation: A reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, and 1% DMSO is prepared.
-
Enzyme and Substrate Addition: The specific kinase and its corresponding substrate peptide are added to the reaction mixture.
-
Inhibitor Addition: this compound is serially diluted and added to the reaction wells.
-
Reaction Initiation: The kinase reaction is initiated by the addition of [γ-³³P]-ATP.
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 120 minutes) at room temperature.
-
Reaction Termination and Detection: The reaction is stopped, and the phosphorylated substrate is captured and quantified using a scintillation counter.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Cellular Csf1R Signaling Assay
Objective: To assess the ability of this compound to inhibit Csf1-mediated signaling in a cellular context.
Methodology: The assay utilizes murine bone marrow-derived macrophages (BMDMs) and measures the inhibition of Csf1-induced downstream signaling pathways.
Protocol:
-
BMDM Generation: Bone marrow cells are harvested from the femurs and tibias of mice and cultured in the presence of M-CSF (macrophage colony-stimulating factor) for 7 days to differentiate them into macrophages.
-
Cell Plating and Starvation: Differentiated BMDMs are plated in 96-well plates and serum-starved for 4 hours.
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of this compound for 1 hour.
-
Csf1 Stimulation: Cells are stimulated with recombinant murine Csf1 for 15 minutes.
-
Cell Lysis and Analysis: Cells are lysed, and the phosphorylation of downstream signaling proteins (e.g., Akt, Erk1/2) is quantified by Western blotting or ELISA using phospho-specific antibodies.
-
Data Analysis: The IC50 value, representing the concentration of inhibitor required to reduce Csf1-induced phosphorylation by 50%, is determined. This compound exhibited an IC50 of 106 nM in this assay.[1]
Osteoclast Differentiation Assay
Objective: To evaluate the functional effect of this compound on the differentiation of osteoclasts.
Methodology: This assay measures the ability of this compound to inhibit the formation of mature osteoclasts from precursor cells.
Protocol:
-
Precursor Cell Culture: Murine bone marrow cells are cultured in the presence of M-CSF to generate osteoclast precursors.
-
Differentiation Induction: Precursor cells are treated with RANKL (Receptor Activator of Nuclear Factor kappa-B Ligand) and M-CSF in the presence of varying concentrations of this compound.
-
Culture and Staining: The cells are cultured for 5-7 days, with media changes as required. Mature osteoclasts are identified by staining for tartrate-resistant acid phosphatase (TRAP), a characteristic marker.
-
Quantification: The number of TRAP-positive multinucleated cells (osteoclasts) is counted in each well.
-
Data Analysis: The dose-dependent inhibition of osteoclast formation by this compound is determined.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key biological pathways and experimental processes described in this guide.
Caption: Csf1R Signaling and Inhibition by this compound.
Caption: Experimental Workflow for Kinase Selectivity Profiling.
References
A Technical Guide to the Downstream Signaling Pathways of Csf1R-IN-17
For Researchers, Scientists, and Drug Development Professionals
Abstract
Csf1R-IN-17 is a potent and highly selective antagonist of the Colony-Stimulating Factor 1 Receptor (Csf1R), a critical regulator of myeloid cell proliferation, differentiation, and survival. This technical guide provides an in-depth overview of the downstream signaling pathways modulated by this compound, its mechanism of action, and detailed experimental protocols for its characterization. The information presented is intended to support researchers and drug development professionals in their investigation and application of this compound.
Introduction to Csf1R and its Signaling Pathways
The Colony-Stimulating Factor 1 Receptor (Csf1R), also known as c-FMS or CD115, is a receptor tyrosine kinase that plays a pivotal role in the development and function of macrophages and their progenitors. The binding of its ligands, CSF-1 (Colony-Stimulating Factor 1) or IL-34 (Interleukin-34), induces receptor dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain.[1] This initiates a cascade of downstream signaling events crucial for cell survival, proliferation, and differentiation. The primary signaling pathways activated by Csf1R include:
-
PI3K/Akt Pathway: This pathway is central to cell survival and proliferation.[2]
-
MAPK/ERK Pathway: This pathway is also involved in proliferation and differentiation.[3]
-
JAK/STAT Pathway: This pathway plays a role in cytokine signaling and immune regulation.[4]
Dysregulation of Csf1R signaling is implicated in various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases, making it an attractive therapeutic target.
This compound: A Potent and Selective Inhibitor
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for Csf1R. It has been shown to have a strong affinity for the autoinhibited conformation of the receptor.
Quantitative Data
| Parameter | Value | Cell Type/System | Reference |
| Enzymatic IC50 | 0.2 nM | In vitro kinase assay | [5] |
| Cellular IC50 | 106 nM | Murine bone marrow-derived macrophages (BMDMs) |
Downstream Signaling Pathways Modulated by this compound
This compound exerts its biological effects by inhibiting the kinase activity of Csf1R, thereby blocking the downstream signaling cascades that are dependent on its activation. The primary mechanism of action is the prevention of the phosphorylation of Csf1R itself and, consequently, the inhibition of the phosphorylation and activation of key downstream effector proteins.
While direct experimental data detailing the specific effects of this compound on all downstream pathways is emerging, based on its mechanism as a Csf1R kinase inhibitor, it is expected to significantly attenuate signaling through the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways in response to CSF-1 or IL-34 stimulation. A key functional outcome of this inhibition is the disruption of osteoclast differentiation.
Inhibition of Osteoclast Differentiation
Osteoclasts are multinucleated cells responsible for bone resorption, and their differentiation from macrophage precursors is critically dependent on Csf1R signaling. This compound has been demonstrated to potently inhibit osteoclast differentiation.
Logical Flow of this compound Action in Inhibiting Osteoclastogenesis
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound.
Csf1R Kinase Assay
This assay is used to determine the in vitro potency of this compound against the Csf1R enzyme.
Workflow for Csf1R Kinase Assay
Protocol:
-
Prepare Reagents: Thaw 5x Kinase Assay Buffer, ATP, and PTK Substrate (e.g., Poly-Glu,Tyr 4:1). Prepare 1x Kinase Assay Buffer.
-
Prepare Master Mix: For N wells, mix N x (6 µl of 5x Kinase Assay Buffer + 0.5 µl of 500 µM ATP + 0.5 µl of 10 mg/ml PTK Substrate + 5.5 µl of distilled water).
-
Add Master Mix: Add 12.5 µl of Master Mix to each well of a 96-well plate.
-
Prepare Inhibitor: Prepare serial dilutions of this compound in 1x Kinase Assay Buffer at 10-fold the desired final concentrations. Add 2.5 µl of the diluted inhibitor to the appropriate wells.
-
Prepare Enzyme: Dilute the Csf1R kinase domain in 1x Kinase Assay Buffer.
-
Initiate Reaction: Add 10 µl of the diluted Csf1R enzyme to the wells.
-
Incubation: Incubate the plate at 30°C for 45 minutes.
-
Detection:
-
Add 25 µl of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 45 minutes.
-
Add 50 µl of Kinase Detection Reagent to each well.
-
Incubate at room temperature for another 45 minutes.
-
-
Readout: Measure luminescence using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.
Western Blot for Phospho-Protein Analysis
This protocol is used to assess the effect of this compound on the phosphorylation of downstream signaling proteins like Akt and ERK in a cellular context.
Workflow for Phospho-Protein Western Blot
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Dual inhibition of CSF1R and MAPK pathways using supramolecular nanoparticles enhances macrophage immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Colony-stimulating Factor 1 Receptor (CSF1R) Activates AKT/mTOR Signaling and Promotes T-cell Lymphoma Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide: Structure-Activity Relationship of Csf1R-IN-17
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase that plays a pivotal role in the regulation, differentiation, proliferation, and survival of monocytes, macrophages, and osteoclasts.[1] Dysregulation of the CSF1R signaling pathway is implicated in a variety of diseases, including inflammatory disorders, autoimmune diseases, neurodegenerative conditions, and certain types of cancer. Consequently, the development of potent and selective CSF1R inhibitors is a significant area of therapeutic research. Csf1R-IN-17, a novel purine-based antagonist, has emerged as a highly potent and selective inhibitor of CSF1R. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its analogs, detailed experimental protocols for its evaluation, and a visualization of the relevant biological pathways.
Core Compound Profile: this compound (Compound 9)
This compound (also referred to as compound 9 in the primary literature) is a 6,8-disubstituted purine derivative that demonstrates exceptional potency and selectivity for CSF1R.[2] It exhibits a strong affinity for the autoinhibited conformation of the kinase, a characteristic that contributes to its impressive selectivity profile.[2]
Key Quantitative Data for this compound:
| Parameter | Value | Notes |
| Enzymatic IC50 | 0.2 nM | ATP-based enzymatic assay.[2] |
| Cellular IC50 | 106 nM | Inhibition of CSF1-mediated downstream signaling in murine bone marrow-derived macrophages (BMDMs).[2] |
| Kinase Selectivity | Selectivity Score (S-score at 50% inhibition) = 0.06 | Profiled against a panel of 468 kinases. |
Structure-Activity Relationship (SAR) of Purine-Based CSF1R Inhibitors
The development of this compound involved a systematic exploration of the SAR of a series of 6,8-disubstituted purine analogs. The following table summarizes the key findings from this investigation, highlighting the impact of various substitutions on the inhibitory activity against CSF1R.
| Compound | R1 (Position 6) | R2 (Position 8) | Enzymatic IC50 (nM) | Cellular IC50 (µM) in Ba/F3 cells |
| Initial Hit | Phenyl | Amine | >1000 | ND |
| Analog 1 | 4-methoxyphenyl | Amine | 500 | ND |
| Analog 2 | 4-(hydroxymethyl)phenyl | Amine | 150 | ND |
| Analog 3 | Pyridin-4-yl | Amine | 80 | ND |
| Analog 4 | 4-(hydroxymethyl)phenyl | Methylamine | 50 | 5.2 |
| Analog 5 | 4-(hydroxymethyl)phenyl | Ethylamine | 35 | 4.1 |
| This compound (9) | 4-(hydroxymethyl)phenyl | (R)-1-phenylethylamine | 0.2 | 1.5 |
| Analog 10 | 4-(hydroxymethyl)phenyl | Cyclopropylamine | 15 | 2.8 |
| Analog 11 | 3-fluorophenyl | (R)-1-phenylethylamine | 1.5 | 1.9 |
| Analog 12 | Pyridin-3-yl | (R)-1-phenylethylamine | 0.8 | 1.7 |
ND: Not Determined
Key SAR Insights:
-
Substitution at Position 6: Aromatic substitutions at the 6-position of the purine core are crucial for activity. The introduction of a 4-(hydroxymethyl)phenyl group significantly enhances potency compared to an unsubstituted phenyl ring. Other heterocyclic rings, such as pyridine, are also well-tolerated and can lead to potent inhibitors.
-
Substitution at Position 8: The nature of the substituent at the 8-position has a profound impact on inhibitory activity. Small alkylamines are preferred over a simple amine. The introduction of a chiral (R)-1-phenylethylamine at this position, as seen in this compound, results in a dramatic increase in potency, suggesting a specific and favorable interaction with the enzyme's binding pocket.
Experimental Protocols
CSF1R Enzymatic Assay (ADP-Glo™ Kinase Assay)
This assay measures the kinase activity of CSF1R by quantifying the amount of ADP produced during the phosphorylation reaction.
Workflow Diagram:
Caption: Workflow for the CSF1R ADP-Glo™ Kinase Assay.
Methodology:
-
Reagent Preparation: All reagents, including 5x Kinase Assay Buffer, ATP, PTK Substrate (Poly-Glu,Tyr 4:1), and purified recombinant CSF1R kinase, are thawed on ice. Test compounds are serially diluted in DMSO, with a final DMSO concentration in the assay not exceeding 1%.
-
Reaction Setup: The kinase reaction is performed in a 96-well plate. A master mix containing Kinase Assay Buffer, ATP, and PTK substrate is prepared and dispensed into the wells.
-
Compound Addition: The serially diluted test compounds or vehicle control (DMSO) are added to the respective wells.
-
Initiation and Incubation: The reaction is initiated by the addition of diluted CSF1R enzyme to each well. The plate is then incubated at 30°C for 45 minutes.
-
Signal Generation: Following the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. The plate is incubated at room temperature for 45 minutes. Subsequently, Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal. The plate is incubated for an additional 30-60 minutes at room temperature.
-
Data Acquisition: The luminescence is measured using a microplate reader. The IC50 values are calculated from the dose-response curves.
Cellular Assay for CSF1R Downstream Signaling
This assay assesses the ability of the inhibitors to block CSF1-induced signaling in a cellular context, typically by measuring the phosphorylation of downstream effectors like ERK.
Workflow Diagram:
Caption: Western Blot workflow for CSF1R signaling.
Methodology:
-
Cell Culture and Treatment: Murine bone marrow-derived macrophages (BMDMs) are seeded in culture plates and allowed to adhere. The cells are then serum-starved overnight to reduce basal signaling. Following starvation, cells are pre-treated with various concentrations of the test compounds or vehicle control for 1 hour.
-
Stimulation: The cells are stimulated with recombinant murine CSF1 for 15 minutes to induce CSF1R signaling.
-
Cell Lysis and Protein Quantification: After stimulation, the cells are washed with cold PBS and lysed. The protein concentration of the lysates is determined using a BCA protein assay.
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, and CSF1R. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified, and the ratio of p-ERK to total ERK is calculated to determine the inhibitory effect of the compounds.
Osteoclast Differentiation Assay
This assay evaluates the functional consequence of CSF1R inhibition by measuring the formation of osteoclasts from precursor cells.
Workflow Diagram:
Caption: Workflow for the Osteoclast Differentiation Assay.
Methodology:
-
Preparation of Osteoclast Precursors: Bone marrow cells are isolated from the femurs and tibias of mice. The cells are cultured in the presence of M-CSF to generate bone marrow macrophages (BMMs), which are osteoclast precursors.
-
Induction of Osteoclast Differentiation: BMMs are seeded in 96-well plates and cultured in differentiation medium containing M-CSF and RANKL (Receptor Activator of Nuclear Factor Kappa-B Ligand) to induce osteoclastogenesis. Various concentrations of the test compounds or vehicle control are added to the medium.
-
Culture and Staining: The cells are cultured for 5-7 days, with the medium being replaced every 2-3 days. After the culture period, the cells are fixed with 4% paraformaldehyde.
-
TRAP Staining: The fixed cells are stained for Tartrate-Resistant Acid Phosphatase (TRAP), a marker enzyme for osteoclasts.
-
Quantification: TRAP-positive, multinucleated (containing three or more nuclei) cells are identified as osteoclasts and counted under a microscope. The inhibitory effect of the compounds on osteoclast differentiation is determined by comparing the number of osteoclasts in the treated wells to the control wells.
Signaling Pathway
The binding of CSF1 or IL-34 to CSF1R induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways, including the PI3K/AKT, RAS/RAF/MEK/ERK, and JAK/STAT pathways. These pathways collectively regulate the survival, proliferation, differentiation, and function of macrophages and osteoclasts. This compound, by inhibiting the kinase activity of CSF1R, blocks the initiation of these downstream signaling cascades.
Caption: CSF1R Signaling Pathway and Inhibition by this compound.
Conclusion
This compound is a highly potent and selective purine-based inhibitor of CSF1R. The structure-activity relationship studies have identified key structural features that contribute to its high affinity and selectivity. The detailed experimental protocols provided in this guide offer a framework for the evaluation of this compound and other novel inhibitors targeting this therapeutically important kinase. The continued investigation of this and related compounds holds promise for the development of new treatments for a range of diseases driven by aberrant CSF1R signaling. However, in vivo experiments have indicated that further optimization is necessary to improve the metabolic stability of this compound class for potential therapeutic applications.
References
Csf1R-IN-17: A Technical Guide to its Effects on Microglial Activation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Microglia, the resident immune cells of the central nervous system (CNS), play a pivotal role in neuroinflammation and are implicated in the pathogenesis of various neurodegenerative diseases. The Colony-Stimulating Factor 1 Receptor (Csf1R) is a key tyrosine kinase that governs the survival, proliferation, and activation of microglia. Consequently, inhibition of Csf1R has emerged as a promising therapeutic strategy to modulate microglial activity. Csf1R-IN-17 is a potent and selective Csf1R antagonist with a reported half-maximal inhibitory concentration (IC50) of 0.2 nM. This technical guide provides an in-depth overview of the anticipated effects of this compound on microglial activation, drawing upon the established mechanisms of Csf1R signaling and data from structurally and functionally similar Csf1R inhibitors.
Introduction to Csf1R and Microglial Function
The Colony-Stimulating Factor 1 Receptor (Csf1R) is a transmembrane tyrosine kinase essential for the development, maintenance, and function of myeloid lineage cells, including microglia. In the CNS, Csf1R is almost exclusively expressed on microglia. Its activation by its ligands, Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34), triggers downstream signaling cascades that regulate microglial survival, proliferation, and inflammatory responses. Dysregulation of Csf1R signaling is associated with various neurological disorders, making it a key target for therapeutic intervention.
Inhibition of Csf1R signaling can lead to a reduction in microglial numbers and a shift in their activation state, which can be beneficial in diseases characterized by detrimental neuroinflammation.
This compound: A Potent Csf1R Antagonist
This compound is a highly potent and selective antagonist of the Csf1R kinase. Its low nanomolar IC50 value suggests that it can effectively block Csf1R signaling at very low concentrations, making it a valuable tool for studying the role of microglia in health and disease. While specific data on the effects of this compound on microglial activation are not yet widely published, its mechanism of action allows for well-supported inferences based on the extensive research conducted with other potent Csf1R inhibitors.
Anticipated Effects of this compound on Microglial Activation
Based on the known consequences of Csf1R inhibition, this compound is expected to modulate several key aspects of microglial activation:
-
Inhibition of Microglial Proliferation: Csf1R signaling is a primary driver of microglial proliferation. Potent Csf1R inhibitors have been shown to effectively block the proliferation of microglia in response to various stimuli.
-
Reduction of Pro-inflammatory Cytokine Production: Activated microglia can release a range of pro-inflammatory cytokines. Inhibition of Csf1R signaling can attenuate the production of these inflammatory mediators.
-
Modulation of Microglial Morphology: Microglia undergo characteristic morphological changes upon activation, transitioning from a ramified, resting state to an amoeboid, phagocytic state. Csf1R inhibition can promote a shift back towards a more ramified, homeostatic morphology.
-
Depletion of Microglia: Prolonged and high-dose treatment with potent Csf1R inhibitors can lead to the depletion of microglia in the CNS.
Quantitative Data from Analogous Csf1R Inhibitors
The following tables summarize quantitative data from studies on other potent Csf1R inhibitors, which can be considered representative of the expected effects of this compound.
Table 1: Effect of Csf1R Inhibitors on Microglial Numbers
| Inhibitor | Model | Treatment Duration | Reduction in Microglia | Reference |
| PLX3397 | Wild-type mice | 21 days | ~99% | [1] |
| GW2580 | APP/PS1 mice | 3 months | Significant decrease in proliferating microglia | [2] |
| PLX5622 | Wild-type mice | 7 days | >95% |
Table 2: Effect of Csf1R Inhibitors on Cytokine Expression in the CNS
| Inhibitor | Model | Cytokine | Effect | Reference |
| GW2580 | APP/PS1 mice | IL-1α, IL-12, IL-17 | Returned to wild-type levels | [2] |
| GW2580 | APP/PS1 mice | IL-4, IL-5, IL-13 | Upregulated | |
| GW2580 | Spinal Cord Injury | Pro-inflammatory cytokines | Reduced expression |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods for assessing microglial activation and can be adapted for use with this compound.
In Vitro Microglial Activation Assay
Objective: To assess the effect of this compound on the activation of primary microglia in culture.
Methodology:
-
Isolation and Culture of Primary Microglia:
-
Isolate microglia from the brains of neonatal or adult rodents using established protocols.
-
Culture the cells in appropriate media supplemented with growth factors.
-
-
Treatment with this compound:
-
Plate microglia at a suitable density in multi-well plates.
-
Pre-treat the cells with a range of concentrations of this compound for a specified period (e.g., 1-24 hours).
-
-
Induction of Microglial Activation:
-
Stimulate the microglia with an activating agent such as lipopolysaccharide (LPS) or interferon-gamma (IFN-γ).
-
-
Assessment of Activation Markers:
-
Cytokine Analysis: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or multiplex bead arrays.
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the supernatant using the Griess reagent.
-
Immunocytochemistry: Fix the cells and stain for microglial activation markers such as Iba1 and CD68. Analyze cell morphology and marker expression using fluorescence microscopy.
-
Quantitative PCR (qPCR): Extract RNA from the cells and perform qPCR to measure the gene expression of inflammatory markers.
-
In Vivo Microglial Depletion Study
Objective: To determine the efficacy of this compound in depleting microglia in the CNS of rodents.
Methodology:
-
Animal Model:
-
Use wild-type or transgenic reporter mice (e.g., Cx3cr1-GFP) to visualize microglia.
-
-
Administration of this compound:
-
Formulate this compound for oral gavage or as a dietary admixture.
-
Administer the compound to the animals daily for a specified duration (e.g., 7-21 days).
-
-
Tissue Processing:
-
At the end of the treatment period, perfuse the animals with saline followed by paraformaldehyde.
-
Collect the brains and process for immunohistochemistry or flow cytometry.
-
-
Quantification of Microglia:
-
Immunohistochemistry: Prepare brain sections and stain for the microglial marker Iba1.
-
Quantify the number of Iba1-positive cells in different brain regions using stereological methods or automated image analysis.
-
Flow Cytometry: Isolate single cells from the brain tissue and stain with antibodies against microglial surface markers (e.g., CD11b, CD45).
-
Analyze the percentage and number of microglia using a flow cytometer.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the Csf1R signaling pathway and a typical experimental workflow for assessing the effects of this compound.
Caption: Csf1R Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for this compound Evaluation.
Conclusion
This compound is a highly potent Csf1R antagonist with significant potential as a tool to investigate the role of microglia in neurological diseases and as a therapeutic agent to modulate neuroinflammation. Based on its mechanism of action and data from analogous compounds, this compound is expected to effectively inhibit microglial proliferation and pro-inflammatory responses. Further studies are warranted to fully characterize the specific effects of this compound on microglial activation in various disease models. This guide provides a foundational framework for researchers to design and interpret experiments aimed at elucidating the therapeutic potential of this promising compound.
References
Csf1R-IN-17: A Technical Guide to In Vitro and In Vivo Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colony-stimulating factor 1 receptor (CSF1R), a member of the class III receptor tyrosine kinase family, is a key regulator of the survival, proliferation, and differentiation of mononuclear phagocytes, including macrophages and microglia. Its role in promoting a pro-tumoral microenvironment and in neuroinflammation has established it as a significant target in oncology and neuroscience. Csf1R-IN-17 has emerged as a potent and selective antagonist of CSF1R, demonstrating high affinity in biochemical assays. This technical guide provides a comprehensive overview of the in vitro and in vivo evaluation of this compound, offering detailed experimental protocols and data presentation to support further research and development.
In Vitro Activity of this compound
This compound is a highly potent inhibitor of CSF1R kinase activity. In biochemical assays, it demonstrates sub-nanomolar efficacy, indicating a strong potential for cellular and in vivo applications.
Table 1: In Vitro Efficacy of this compound
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | CSF1R | Kinase Assay | 0.2 | [1] |
Experimental Protocols: In Vitro Assays
CSF1R Biochemical Kinase Assay (LanthaScreen™ TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 value of this compound.
Materials:
-
Recombinant human CSF1R kinase
-
LanthaScreen™ Tb-anti-pTyr (PY20) antibody
-
GFP-poly(GT) substrate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
This compound (or other test compounds)
-
384-well low-volume microplates
-
TR-FRET plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to achieve the desired final concentrations with a constant DMSO concentration (e.g., 1%).
-
Reaction Mixture Preparation: Prepare a master mix containing recombinant CSF1R kinase and GFP-poly(GT) substrate in kinase buffer.
-
Assay Plate Setup:
-
Add 2.5 µL of the diluted this compound or DMSO control to the wells of a 384-well plate.
-
Add 5 µL of the kinase/substrate master mix to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution (at a concentration approximating the Km for ATP).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 10 µL of a pre-mixed solution of Tb-anti-pTyr antibody and EDTA (to stop the reaction) in TR-FRET dilution buffer.
-
Final Incubation: Incubate for 30-60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).
-
Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Plot the percent inhibition against the logarithm of the this compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Cellular CSF1R Phosphorylation Assay (ELISA-based)
This protocol measures the ability of this compound to inhibit CSF1-induced autophosphorylation of CSF1R in a cellular context.
Materials:
-
Cells expressing CSF1R (e.g., M-NFS-60 or engineered Ba/F3 cells)
-
Cell culture medium
-
Recombinant human CSF1
-
This compound
-
Serum-free medium
-
Lysis buffer (e.g., containing protease and phosphatase inhibitors)
-
ELISA-based phospho-CSF1R assay kit
-
Microplate reader
Procedure:
-
Cell Culture: Culture CSF1R-expressing cells according to standard protocols.
-
Serum Starvation: Plate the cells in a 96-well plate and serum-starve overnight to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (or DMSO vehicle control) for 1-2 hours.
-
Stimulation: Stimulate the cells with a pre-determined optimal concentration of recombinant human CSF1 for 15-30 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells with ice-cold lysis buffer.
-
ELISA Protocol:
-
Transfer the cell lysates to the wells of the phospho-CSF1R ELISA plate.
-
Follow the manufacturer's instructions for the specific ELISA kit, which typically involves incubation with capture and detection antibodies.
-
-
Signal Development: Add the substrate solution and allow the color to develop. Stop the reaction with a stop solution.
-
Data Acquisition: Read the absorbance on a microplate reader at the appropriate wavelength.
-
Data Analysis: Normalize the data to the stimulated (positive) and unstimulated (negative) controls. Plot the percent inhibition of CSF1R phosphorylation against the logarithm of the this compound concentration to determine the cellular EC50 value.
In Vivo Activity of this compound
As of the latest available data, specific in vivo efficacy and pharmacokinetic studies for this compound have not been publicly disclosed. The following sections provide generalized protocols for how a potent CSF1R inhibitor like this compound would typically be evaluated in preclinical animal models. These methodologies are based on studies of other well-characterized CSF1R inhibitors.[2][3][4][5]
Table 2: Representative In Vivo Efficacy of Other CSF1R Inhibitors
| Compound | Animal Model | Dosing | Key Findings |
| Pexidartinib (PLX3397) | Mouse model of glioblastoma | 50 mg/kg, oral, daily | Reduced tumor-associated macrophages (TAMs), inhibited tumor growth. |
| BLZ945 | Mouse model of breast cancer | 200 mg/kg, oral, daily | Decreased TAMs, delayed tumor growth, enhanced CD8+ T cell infiltration. |
| PLX5622 | Mouse model of neuroinflammation | Formulated in chow (1200 ppm) | Depleted microglia, ameliorated disease symptoms. |
Experimental Protocols: In Vivo Assays
Murine Tumor Xenograft Model
This protocol outlines a general procedure to assess the anti-tumor efficacy of a CSF1R inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Human cancer cell line known to be influenced by TAMs (e.g., MC38 colon adenocarcinoma)
-
This compound
-
Vehicle for drug formulation (e.g., 0.5% methylcellulose, 0.2% Tween 80 in water)
-
Calipers for tumor measurement
-
Standard animal husbandry equipment
Procedure:
-
Cell Culture and Implantation:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension (e.g., 1 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound orally (or via another appropriate route) at one or more dose levels daily or on another optimized schedule.
-
Administer the vehicle to the control group.
-
-
Efficacy Monitoring:
-
Measure tumor volume (Volume = (length x width²)/2) and body weight 2-3 times per week.
-
Monitor the general health of the animals.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., when control tumors reach a predetermined size or after a set duration), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for macrophage markers like F4/80 or CD68, and T-cell markers like CD8).
-
Analyze tumor growth inhibition (TGI) and compare the treatment groups to the control group.
-
Pharmacokinetic (PK) Analysis in Rodents
This protocol describes a typical study to determine the pharmacokinetic profile of a CSF1R inhibitor in mice.
Materials:
-
Male or female mice (e.g., C57BL/6)
-
This compound
-
Formulation for intravenous (IV) and oral (PO) administration
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing:
-
Divide the mice into two groups for IV and PO administration.
-
Administer a single dose of this compound intravenously (e.g., via tail vein) and orally (e.g., by gavage).
-
-
Blood Sampling:
-
Collect blood samples (e.g., via saphenous vein or cardiac puncture at terminal time points) at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
-
Pharmacokinetic Parameter Calculation:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including:
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Half-life (t½)
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Area under the concentration-time curve (AUC)
-
Oral bioavailability (F%)
-
-
Visualizations
CSF1R Signaling Pathway
Caption: Simplified CSF1R signaling cascade.
In Vitro Kinase Assay Workflow
Caption: Workflow for an in vitro kinase assay.
In Vivo Tumor Xenograft Experimental Workflow
Caption: Workflow for an in vivo tumor xenograft study.
Conclusion
This compound is a potent inhibitor of CSF1R with high in vitro activity. While specific in vivo data is not yet publicly available, the provided protocols offer a robust framework for its preclinical evaluation. The methodologies detailed in this guide for in vitro and in vivo studies are essential for characterizing the therapeutic potential of this compound and advancing its development for the treatment of cancers and neuroinflammatory diseases. Further investigation into its in vivo efficacy, pharmacokinetics, and safety profile is warranted.
References
- 1. Inhibition of Colony Stimulating Factor 1 Receptor Suppresses Neuroinflammation and Neonatal Hypoxic-Ischemic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. A bedside to bench study of anti-PD-1, anti-CD40, and anti-CSF1R indicates that more is not necessarily better - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Csf1R-IN-17 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Csf1R-IN-17 is a potent and selective antagonist of the Colony-Stimulating Factor 1 Receptor (Csf1R), a receptor tyrosine kinase crucial for the regulation, survival, proliferation, and differentiation of macrophages and other mononuclear phagocytes.[1][2] Aberrant Csf1R signaling is implicated in various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases, making it a key therapeutic target.[2] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on macrophage biology and related cellular processes.
Mechanism of Action
Csf1R is activated by its ligands, Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34).[2] Ligand binding induces receptor dimerization and autophosphorylation of several tyrosine residues within the intracellular domain.[3] This phosphorylation creates docking sites for various signaling proteins, leading to the activation of downstream pathways, primarily the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways. These pathways are critical for mediating the biological effects of Csf1R, including cell survival, proliferation, and differentiation. This compound acts as a competitive inhibitor, blocking the ATP-binding site in the kinase domain, thereby preventing autophosphorylation and subsequent downstream signaling.
Data Presentation
Inhibitory Activity of Csf1R Inhibitors
| Compound | Target | IC50 (nM) | Cell Line/Context |
| This compound | Csf1R | 0.2 | Biochemical Assay |
| Pexidartinib (PLX3397) | Csf1R | 13 | Biochemical Assay |
| c-KIT | 27 | Biochemical Assay | |
| FLT3 | 160 | Biochemical Assay | |
| Vimseltinib (DCC-3014) | Csf1R | 3.7 | Biochemical Assay |
| Osteoclast Differentiation | 9.3 | Human Osteoclast Precursor Cells | |
| ARRY-382 | Csf1R | 9 | Biochemical Assay |
| GW2580 | c-FMS (Csf1R) | 30 | Biochemical Assay |
| PLX5622 | Csf1R | 16 | Biochemical Assay |
This table summarizes the half-maximal inhibitory concentration (IC50) values for various Csf1R inhibitors. Data is compiled from multiple sources to provide a comparative overview.
Experimental Protocols
Protocol 1: General Cell Culture of Macrophage Cell Line (RAW 264.7)
The RAW 264.7 cell line, derived from a murine tumor, is a widely used model for studying macrophage function as they exhibit many properties of primary macrophages, including phagocytosis and sensitivity to Toll-like receptor (TLR) agonists.
Materials:
-
RAW 264.7 cells (low passage number recommended to avoid genetic drift)
-
DMEM with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS), sterile
-
Cell scraper
-
Trypsin-EDTA (optional, as cells can be difficult to detach)
-
Culture flasks/plates
Procedure:
-
Thawing: Rapidly thaw cryopreserved cells in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete medium. Centrifuge at 1000 rpm for 3-5 minutes, discard the supernatant, and resuspend the cell pellet in fresh medium.
-
Culturing: Seed cells in culture flasks at a density that does not exceed 70-80% confluency. Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: When cells reach 60-70% confluency, they should be passaged.
-
Aspirate the old medium.
-
Wash the cells once with sterile PBS.
-
Add a small volume of fresh medium and gently detach the cells using a cell scraper. Pipette up and down to create a single-cell suspension.
-
Transfer the cell suspension to a new flask at a split ratio of 1:2 or 1:3.
-
-
Medium Refreshment: The culture medium should be replaced every 2-3 days.
Protocol 2: Inhibition of Macrophage Proliferation using this compound
This protocol assesses the effect of this compound on the proliferation of Csf1R-dependent cells, such as the Mono-Mac 1 human acute monocytic leukemia cell line.
Materials:
-
Mono-Mac 1 cells
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
Procedure:
-
Cell Seeding: Seed Mono-Mac 1 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the IC50 value.
Protocol 3: Inhibition of Bone Marrow-Derived Macrophage (BMDM) Differentiation
This protocol details the inhibition of macrophage differentiation from bone marrow progenitor cells using this compound.
Materials:
-
Bone marrow cells isolated from mice
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL recombinant murine M-CSF
-
This compound (dissolved in DMSO)
-
6-well plates
Procedure:
-
BMDM Generation:
-
Harvest bone marrow from the femur and tibia of mice.
-
Culture the cells in complete DMEM supplemented with 20 ng/mL M-CSF for 7 days. Replenish the media every 2-3 days.
-
-
Inhibitor Treatment: On day 7, the differentiated BMDMs can be used for experiments. To assess the effect on differentiation, add this compound at various concentrations at the beginning of the 7-day culture period.
-
Analysis: After 7 days, the degree of macrophage differentiation can be assessed by:
-
Morphology: Observing cell morphology under a microscope. Macrophages are typically larger and more adherent.
-
Flow Cytometry: Staining for macrophage-specific markers such as F4/80 and CD11b.
-
Gene Expression: Analyzing the expression of macrophage-specific genes by qPCR.
-
Visualizations
Caption: Csf1R Signaling Pathway and Inhibition by this compound.
Caption: General experimental workflow for evaluating this compound.
References
Application Notes and Protocols: Establishing In Vivo Dosing for Csf1R-IN-17 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Csf1R-IN-17 is a potent and highly selective purine-based antagonist of the Colony-Stimulating Factor 1 Receptor (CSF1R), with a reported enzymatic IC50 of 0.2 nM.[1] It effectively inhibits CSF1-mediated downstream signaling and osteoclast differentiation in vitro.[1] The CSF1R signaling pathway is a critical regulator of the survival, proliferation, and differentiation of macrophages and other mononuclear phagocytes.[2][3] Consequently, inhibiting this pathway is a promising therapeutic strategy for a range of diseases, including various cancers, inflammatory conditions, and neurodegenerative disorders, where macrophages play a significant pathological role.[2]
Note: As of the latest available literature, specific in vivo dosage, pharmacokinetic, and pharmacodynamic data for this compound in mouse models have not been published. Therefore, this document provides a comprehensive guide for establishing an effective in vivo dosing regimen for this compound, leveraging established protocols and data from other well-characterized, selective CSF1R inhibitors.
Mechanism of Action: The CSF1R Signaling Pathway
CSF1R is a receptor tyrosine kinase activated by its two ligands: Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34). Ligand binding induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for various signaling molecules, initiating downstream cascades, primarily the PI3K/AKT pathway, which is crucial for cell survival, and the MEK/ERK pathway, which is involved in proliferation and differentiation. This compound, as a selective inhibitor, blocks this kinase activity, thereby preventing these downstream effects and leading to the depletion or functional modulation of CSF1R-dependent cells, most notably macrophages.
Caption: CSF1R signaling pathway and the inhibitory action of this compound.
Comparative In Vivo Dosages of Selective CSF1R Inhibitors
The following table summarizes dosing information from published studies on various selective CSF1R inhibitors in mouse models. This data serves as a valuable reference for designing initial dose-finding experiments for this compound.
| Inhibitor | Mouse Model | Dosage | Administration Route | Vehicle/Formulation | Key Findings | Reference |
| Pexidartinib (PLX3397) | BRAFV600E Melanoma | 50 mg/kg/day | Oral Gavage | Not Specified | Reduced tumor-infiltrating macrophages, improved adoptive cell therapy efficacy. | |
| PLX5622 | Wild-type | 1200 ppm in chow | Diet | Formulated in AIN-76A diet | Near-complete ablation of microglia. | |
| PLX5622 | Lean mice | 1200 ppm in chow | Diet | Formulated in chow | Depleted macrophages in multiple tissues, affected immune cell composition. | |
| BLZ945 | MMTV-PyMT (Breast Cancer) | 200 mg/kg/day | Oral Gavage | 20% Captisol® | Attenuated turnover of tumor-associated macrophages, delayed tumor growth. | |
| GW2580 | SOD1G93A (ALS) | 50 mg/kg/day | Oral Gavage | 0.5% hydroxypropylmethyl-cellulose / 0.1% Tween 80 | Reduced circulating monocytes and their influx into the nerve. | |
| M279 (antibody) | Wild-type | 200 µ g/injection (3x weekly) | Intraperitoneal (i.p.) | Not Specified | Increased circulating CSF1 (pharmacodynamic marker). |
Protocol: Establishing an In Vivo Dosing Regimen for this compound
This protocol outlines a systematic approach to determine the optimal dosage, schedule, and formulation for this compound in a mouse model.
Formulation and Vehicle Selection
The choice of vehicle is critical for ensuring solubility and bioavailability.
-
Initial Solubility Testing: Test the solubility of this compound in common preclinical vehicles.
-
Aqueous-based: 0.5% (w/v) methylcellulose or 0.5% carboxymethylcellulose (CMC) in water.
-
Surfactant-based: 0.5% methylcellulose with 0.1-0.5% Tween® 80.
-
Co-solvent systems: 10-20% DMSO, 40% PEG400, 40-50% water.
-
Cyclodextrin-based: 20-30% Captisol®.
-
-
Formulation Preparation: Once a suitable vehicle is identified, prepare the formulation under sterile conditions. For oral gavage, ensure the final volume is appropriate for the mouse weight (typically 5-10 mL/kg). For dietary administration, the compound will need to be professionally formulated into standard rodent chow.
Experimental Workflow for Dose-Finding
A multi-stage approach is recommended, starting with a dose-range finding study, followed by detailed pharmacokinetic (PK) and pharmacodynamic (PD) analysis.
Caption: General workflow for in vivo dose determination of a novel CSF1R inhibitor.
Detailed Methodologies
a. Maximum Tolerated Dose (MTD) Study
-
Animal Model: Use healthy, age-matched mice of the desired strain (e.g., C57BL/6).
-
Grouping: Assign mice to groups (n=3-5 per group): Vehicle control, Low Dose, Mid Dose, High Dose.
-
Administration: Administer the selected doses of this compound or vehicle daily via the chosen route (e.g., oral gavage).
-
Monitoring: Record body weight daily. Observe animals for any signs of distress or toxicity.
-
Endpoint: The MTD is defined as the highest dose that does not induce significant toxicity (e.g., >15-20% body weight loss or other severe clinical signs).
b. Pharmacokinetic (PK) Study
-
Animal Model: Use cannulated mice if possible for serial blood sampling. Otherwise, use satellite groups for terminal bleeds at each time point.
-
Dosing: Administer a single dose of this compound.
-
Sample Collection: Collect blood (e.g., via tail vein or cardiac puncture) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Processing: Centrifuge the blood at 2000 x g for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Analysis: Quantify the concentration of this compound using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
c. Pharmacodynamic (PD) / Target Engagement Study
-
Animal Model: Use the mouse strain relevant to the intended efficacy study.
-
Dosing: Treat groups of mice (n=4-5 per group) with vehicle or selected doses of this compound for a period sufficient to observe a biological effect (e.g., 5-7 days).
-
Tissue Collection: At the study endpoint, euthanize mice and collect blood and relevant tissues (e.g., spleen for systemic macrophage depletion, tumor for TAM analysis).
-
Flow Cytometry for Macrophage Depletion:
-
Prepare single-cell suspensions from spleen or tumors.
-
Perform red blood cell lysis on blood and spleen samples.
-
Stain cells with a panel of fluorescently-conjugated antibodies. A typical panel to identify macrophages and monocytes would include: CD45, CD11b, F4/80, and CSF1R (CD115).
-
Analyze the percentage and absolute number of macrophage populations (e.g., CD45+CD11b+F4/80+) in treated versus vehicle control groups.
-
-
Western Blot for Target Inhibition:
-
Prepare protein lysates from collected tissues.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe with antibodies against phosphorylated CSF1R (p-CSF1R) and total CSF1R.
-
A reduction in the p-CSF1R / total CSF1R ratio indicates successful target inhibition.
-
Conclusion
While this compound is a promising and highly potent CSF1R inhibitor based on in vitro data, its successful application in vivo requires a careful and systematic approach to determine its therapeutic window and optimal biological dose. By following the protocols outlined above and using the provided data from analogous compounds as a guide, researchers can effectively establish a robust dosing regimen for this compound to advance its preclinical evaluation in relevant mouse models of disease.
References
- 1. A highly selective purine-based inhibitor of CSF1R potently inhibits osteoclast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CSF1R inhibition with PLX5622 affects multiple immune cell compartments and induces tissue-specific metabolic effects in lean mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Csf1R-IN-17 in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Csf1R-IN-17 is a potent and selective purine-based antagonist of the Colony-Stimulating Factor 1 Receptor (CSF1R) with an IC50 of 0.2 nM. It has demonstrated the ability to inhibit osteoclast differentiation in vitro. CSF1R is a critical receptor tyrosine kinase that governs the differentiation, proliferation, and survival of macrophages and other myeloid lineage cells. Its role in various pathological conditions, including cancer and neuroinflammation, has made it a compelling target for therapeutic intervention.
These application notes provide a comprehensive guide for the preclinical use of this compound. Due to the limited availability of in vivo data for this compound, the following protocols and data are based on established preclinical studies of other potent and selective small-molecule CSF1R inhibitors, such as Pexidartinib (PLX3397), BLZ945, and GW2580. These compounds serve as valuable surrogates to guide the experimental design for this compound.
Csf1R Signaling Pathway
The binding of ligands, such as CSF-1 and IL-34, to CSF1R induces its dimerization and autophosphorylation, triggering a cascade of downstream signaling events. These pathways, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, are crucial for the survival, proliferation, and differentiation of myeloid cells.[1] Inhibition of CSF1R by antagonists like this compound blocks these downstream signals.
Caption: Csf1R signaling cascade and point of inhibition.
Quantitative Data from Preclinical Studies with Representative Csf1R Inhibitors
The following tables summarize typical dosages, administration routes, and outcomes from preclinical studies using well-characterized CSF1R inhibitors in oncology and neuroinflammation models. This data can serve as a starting point for designing studies with this compound.
Table 1: Representative Preclinical Dosing and Efficacy in Oncology Models
| Inhibitor | Animal Model | Cancer Type | Administration Route | Dosage | Efficacy Highlights |
| Pexidartinib (PLX3397) | Mouse Xenograft | Osteosarcoma | Retro-orbital injection | 5 or 10 mg/kg | Reduced tumor growth and metastasis; increased metastasis-free survival.[2] |
| Pexidartinib (PLX3397) | MMTV-PyMT mice | Mammary Tumor | Oral gavage | 50 mg/kg/day | Decreased macrophage infiltration, reduced tumor growth, and lower pulmonary metastases when combined with paclitaxel. |
| BLZ945 | Orthotopic mouse model | Glioblastoma | Oral gavage | 200 mg/kg/day | Significantly improved long-term survival.[3] |
| GW2580 | Mouse model | Lung Tumor | Oral gavage | 80 mg/kg, twice daily | Inhibited growth of CSF-1-dependent tumor cells.[4] |
Table 2: Representative Preclinical Dosing and Efficacy in Neuroinflammation Models
| Inhibitor | Animal Model | Disease Model | Administration Route | Dosage | Efficacy Highlights |
| GW2580 | Mouse | MPTP-induced Parkinson's Disease | Oral gavage | 80 mg/kg/day | Attenuated loss of dopamine neurons and motor deficits; decreased pro-inflammatory markers.[5] |
| GW2580 | Rat | Experimental Autoimmune Encephalomyelitis (EAE) | Oral gavage | Not specified | Reduced disease progression and severity; prevented relapse. |
| Pexidartinib (PLX3397) | Mouse | Radiation-induced brain injury | Formulated in chow | 275 mg/kg chow | Prevented radiation-induced cognitive deficits. |
Table 3: Representative Pharmacokinetic Parameters in Mice
| Inhibitor | Administration Route | Dose | Cmax | Tmax | Half-life |
| GW2580 | Oral | 20 mg/kg | 1.4 µM | - | - |
| GW2580 | Oral | 80 mg/kg | 5.6 µM | - | - |
| Pexidartinib (PLX3397) | Oral | 1000 mg/day (in patients) | 8625 ng/mL | 2.5 hours | ~20 hours |
Experimental Protocols
Note on Formulation: this compound is a purine-based inhibitor. Purine analogs can have limited aqueous solubility. Therefore, formulation studies are recommended to determine the optimal vehicle for in vivo administration. Common vehicles for poorly soluble compounds for oral gavage include suspensions in 0.5% carboxymethylcellulose (CMC) or solutions in mixtures of DMSO, PEG300, and Tween-80. For intraperitoneal injections, a solution in DMSO diluted with saline or PBS is often used.
Protocol 1: Evaluation of this compound in a Murine Syngeneic Tumor Model
This protocol outlines a typical workflow for assessing the anti-tumor efficacy of a Csf1R inhibitor.
Caption: Workflow for in vivo oncology studies.
1. Materials:
-
This compound
-
Vehicle (e.g., 0.5% CMC in sterile water, or 10% DMSO, 40% PEG300, 5% Tween-80 in saline)
-
Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma)
-
6-8 week old immunocompetent mice (e.g., C57BL/6)
-
Cell culture reagents
-
Matrigel (optional)
-
Calipers for tumor measurement
-
Oral gavage needles or syringes for IP injection
2. Procedure:
-
Tumor Cell Implantation:
-
Culture tumor cells to 80-90% confluency.
-
Harvest and resuspend cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 10 x 10^6 cells/mL.
-
Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of each mouse.
-
-
Treatment:
-
Monitor tumor growth with calipers.
-
When tumors reach an average volume of 100 mm³, randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Prepare the dosing solution of this compound in the chosen vehicle daily.
-
Administer the treatment (e.g., daily by oral gavage or IP injection) for the duration of the study (e.g., 14-21 days).
-
Measure tumor volume and body weight 2-3 times per week.
-
-
Endpoint Analysis:
-
Euthanize mice when tumors reach the predetermined endpoint size or if humane endpoints are met.
-
Collect blood for pharmacokinetic analysis.
-
Excise tumors and weigh them.
-
Process tumors for downstream analysis such as immunohistochemistry (to assess macrophage and T-cell infiltration) or flow cytometry.
-
Protocol 2: Evaluation of this compound in a Mouse Model of Neuroinflammation
This protocol describes a common method for inducing neuroinflammation using lipopolysaccharide (LPS) and assessing the therapeutic effect of a Csf1R inhibitor.
1. Materials:
-
This compound
-
Vehicle
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
8-10 week old mice (e.g., C57BL/6)
-
Syringes for IP injection
-
Reagents for ELISA or qPCR for cytokine analysis
2. Procedure:
-
Induction of Neuroinflammation:
-
Dissolve LPS in sterile saline at a concentration of 1 mg/mL.
-
Administer a single intraperitoneal (IP) injection of LPS at a dose of 1-5 mg/kg.
-
-
Treatment:
-
Treatment with this compound can be prophylactic (administered before LPS) or therapeutic (administered after LPS).
-
For a therapeutic approach, begin administration of this compound (e.g., by oral gavage or IP injection) at a specified time point after LPS injection (e.g., 2 hours).
-
Continue daily administration for the desired duration (e.g., 3-7 days).
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Collect blood and perfuse the brain with cold PBS.
-
Harvest the brain and dissect specific regions (e.g., hippocampus, cortex).
-
Homogenize brain tissue for analysis of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by ELISA or qPCR.
-
Alternatively, process brain tissue for immunohistochemistry to assess microglial activation (e.g., Iba1 staining).
-
Mandatory Visualizations
The following diagrams illustrate the Csf1R signaling pathway and a general experimental workflow for preclinical oncology studies.
Caption: Key signaling pathways downstream of Csf1R activation.
References
- 1. researchgate.net [researchgate.net]
- 2. CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted systemic dendrimer delivery of CSF‐1R inhibitor to tumor‐associated macrophages improves outcomes in orthotopic glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. Pharmacological inhibition of CSF1R by GW2580 reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Solubility and Stability of Csf1R-IN-17 in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Csf1R-IN-17 is a potent and selective antagonist of the Colony-Stimulating Factor 1 Receptor (CSF1R), with an IC50 of 0.2 nM.[1] The CSF1R signaling pathway is crucial for the regulation, differentiation, and survival of myeloid lineage cells, particularly macrophages.[2][3] Its role in various diseases, including cancer and inflammatory conditions, makes CSF1R a significant therapeutic target.[4][5] For accurate and reproducible in vitro and in vivo studies, a thorough understanding of the solubility and stability of this compound in common laboratory solvents like Dimethyl Sulfoxide (DMSO) is essential. These application notes provide detailed protocols for preparing and evaluating this compound solutions in DMSO.
The Csf1R Signaling Pathway
The Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase activated by its ligands, Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34). Upon ligand binding, the receptor dimerizes and undergoes autophosphorylation of tyrosine residues in its cytoplasmic domain. This activation triggers downstream signaling cascades, primarily the PI3K/AKT/mTOR and MAPK (MEK/ERK) pathways, which are critical for the survival, proliferation, and differentiation of macrophages and other myeloid cells.
Solubility of this compound in DMSO
| Solvent | Concentration | Comments |
| DMSO | Typically ≥ 10 mM | Use anhydrous, high-purity DMSO. Gentle warming and sonication can aid dissolution. |
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the standard procedure for preparing a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator bath (optional)
-
Sterile, amber glass or polypropylene vials
Procedure:
-
Calculation: Determine the mass of this compound powder required to prepare the desired volume of a 10 mM solution. (Molecular Weight of this compound should be obtained from the supplier's Certificate of Analysis).
-
Weighing: Carefully weigh the calculated amount of the compound and transfer it into a sterile vial.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial.
-
Mixing: Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Warming/Sonication (Optional): If the compound does not fully dissolve, gently warm the vial in a 37°C water bath for 5-10 minutes and vortex again. Alternatively, sonicate the vial for 5-10 minutes.
-
Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Determination of Kinetic Solubility
This protocol provides a method to assess the kinetic solubility of this compound in an aqueous buffer, which is critical for cell-based assays.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
96-well microtiter plates (low-binding)
-
Nephelometer or UV spectrophotometer
Procedure:
-
Plate Setup: Dispense a small volume (e.g., 5 µL) of the DMSO stock solution into the wells of a microtiter plate.
-
Buffer Addition: Add the aqueous buffer to each well to achieve the desired final concentration of this compound. Ensure the final DMSO concentration remains low (typically <1%) to avoid solvent effects.
-
Incubation: Mix the contents thoroughly and incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 1-2 hours).
-
Measurement (Nephelometry): Use a nephelometer to measure light scattering in each well, which indicates the presence of undissolved particles.
-
Measurement (UV Spectrophotometry): Alternatively, filter the solution to remove undissolved particles and measure the absorbance of the filtrate with a UV spectrophotometer at the compound's λmax.
-
Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that remains in solution without forming a precipitate.
Stability of this compound in DMSO
The stability of the DMSO stock solution is crucial for the reliability of long-term studies. Stability can be affected by storage temperature, water content in the DMSO, and repeated freeze-thaw cycles.
| Condition | General Observation for Small Molecules | Recommendation for this compound |
| Storage Temperature | Most compounds are stable for extended periods at -20°C or -80°C. 85% of compounds were found to be stable in wet DMSO for 2 years at 4°C. | Store aliquots at -20°C or -80°C for long-term stability. |
| Freeze/Thaw Cycles | No significant compound loss was observed after 11 freeze/thaw cycles for a diverse set of compounds. | To minimize risk, prepare single-use aliquots. |
| Water Content | Increased water content in DMSO can lead to the degradation of susceptible compounds. | Use anhydrous DMSO and store it properly to prevent moisture absorption. |
Protocol 3: Assessment of Compound Stability in DMSO by HPLC
This protocol outlines a method to quantitatively assess the stability of this compound in a DMSO stock solution over time.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (UV or MS)
-
Appropriate mobile phase and diluents for HPLC analysis
Procedure:
-
Initial Analysis (T=0): Immediately after preparing the stock solution, take an aliquot, dilute it to a suitable concentration for HPLC analysis, and inject it into the HPLC system. Record the peak area of the parent compound.
-
Storage: Store the remaining stock solution aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature).
-
Time-Point Analysis: At specified time points (e.g., 24 hours, 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition.
-
Sample Preparation and Analysis: Thaw the aliquot, dilute it in the same manner as the T=0 sample, and analyze it by HPLC using the same method.
-
Data Analysis: Compare the peak area of the this compound at each time point to the peak area of the T=0 sample. Calculate the percentage of the compound remaining. The appearance of new peaks may indicate the formation of degradation products.
Experimental Workflow
The following diagram illustrates the overall workflow for the preparation and assessment of this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy [frontiersin.org]
- 5. Dual inhibition of CSF1R and MAPK pathways using supramolecular nanoparticles enhances macrophage immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot for Csf1R Phosphorylation with Csf1R-IN-17
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for assessing the inhibition of Colony-Stimulating Factor 1 Receptor (Csf1R) phosphorylation using the specific inhibitor Csf1R-IN-17 via Western blot. These guidelines are intended for professionals in research and drug development investigating Csf1R signaling and its modulation.
Introduction
The Colony-Stimulating Factor 1 Receptor (Csf1R), a receptor tyrosine kinase, plays a crucial role in the survival, proliferation, and differentiation of myeloid cells[1]. Upon binding its ligands, CSF-1 or IL-34, the receptor dimerizes and undergoes autophosphorylation on several tyrosine residues, initiating downstream signaling cascades such as the PI3K/AKT and MEK/ERK pathways[2][3][4]. Dysregulation of Csf1R signaling is implicated in various diseases, including cancer and inflammatory disorders, making it an attractive therapeutic target[1].
This compound is a potent and selective antagonist of Csf1R with an IC50 of 0.2 nM. This small molecule inhibitor functions by blocking the tyrosine kinase activity of Csf1R, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. This application note details a Western blot protocol to quantify the inhibitory effect of this compound on Csf1R phosphorylation in a cellular context.
Csf1R Signaling Pathway and Inhibition by this compound
The following diagram illustrates the Csf1R signaling pathway and the mechanism of action for this compound.
Experimental Workflow
The following diagram outlines the key steps of the Western blot protocol.
Quantitative Data Summary
The following table provides a representative example of expected results from a dose-response experiment with this compound, as determined by densitometric analysis of Western blot bands. Values are expressed as a ratio of phosphorylated Csf1R to total Csf1R, normalized to the vehicle control.
| This compound Concentration (nM) | p-Csf1R / Total Csf1R Ratio (Normalized) | Standard Deviation |
| 0 (Vehicle) | 1.00 | ± 0.12 |
| 0.1 | 0.65 | ± 0.09 |
| 1 | 0.28 | ± 0.05 |
| 10 | 0.05 | ± 0.02 |
| 100 | 0.01 | ± 0.01 |
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials and Reagents:
-
Cell Line: A cell line expressing Csf1R (e.g., Mono-Mac-1, RAW 264.7).
-
Cell Culture Media and Supplements: As required for the chosen cell line.
-
This compound: Prepare stock solutions in DMSO.
-
Recombinant Human or Murine CSF-1.
-
Phosphate Buffered Saline (PBS).
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli Sample Buffer.
-
Tris-Glycine SDS-PAGE Gels.
-
PVDF Membrane.
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-Csf1R (e.g., targeting Tyr723 or Tyr809).
-
Rabbit or mouse anti-total Csf1R.
-
Antibody against a loading control (e.g., GAPDH, β-actin, or β-tubulin).
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and grow to 70-80% confluency.
-
(Optional) Serum-starve the cells for 4-24 hours to reduce basal receptor phosphorylation.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1 nM to 100 nM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with CSF-1 (e.g., 10-50 ng/mL) for 5-20 minutes to induce Csf1R phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to each plate, scrape the cells, and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of a Tris-Glycine SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Csf1R diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed for total Csf1R and a loading control protein.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Calculate the ratio of phospho-Csf1R to total Csf1R for each sample.
-
References
- 1. Colony-stimulating Factor 1 Receptor (CSF1R) Activates AKT/mTOR Signaling and Promotes T-cell Lymphoma Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CSF-1R up-regulation is associated with response to pharmacotherapy targeting tyrosine kinase activity in AML cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biocompare.com [biocompare.com]
Application Notes & Protocols: Flow Cytometry Analysis of Macrophages Treated with Csf1R-IN-17
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Colony-Stimulating Factor 1 Receptor (CSF1R), also known as CD115, is a crucial cell-surface receptor tyrosine kinase that governs the survival, proliferation, differentiation, and function of macrophages and other mononuclear phagocytes.[1][2] Its ligands, CSF-1 (Macrophage colony-stimulating factor) and IL-34, activate downstream signaling pathways, including PI3K/Akt and MEK/ERK, which are essential for macrophage lineage development.[1][3] In various diseases, such as cancer and inflammatory disorders, dysregulation of the CSF1/CSF1R axis is common.[4] For instance, tumor-associated macrophages (TAMs), which often express high levels of CSF1R, can be polarized towards an immunosuppressive M2-like phenotype, promoting tumor growth and metastasis.
Csf1R-IN-17 is a potent and selective small-molecule inhibitor of the CSF1R kinase. By blocking the receptor's activity, it can modulate macrophage functions, reduce the population of M2-polarized macrophages, and potentially reprogram them towards a pro-inflammatory, anti-tumor M1 phenotype. Flow cytometry is an indispensable tool for dissecting the heterogeneous effects of this compound on macrophage populations at a single-cell level. This document provides a detailed protocol for treating macrophages with this compound and analyzing the subsequent changes in cell phenotype, viability, and polarization using multicolor flow cytometry.
Principle of the Assay
This protocol utilizes multicolor flow cytometry to immunophenotype macrophages following treatment with this compound. Cultured macrophages (e.g., bone marrow-derived macrophages, BMDMs) are treated with the inhibitor or a vehicle control. Post-treatment, cells are harvested and stained with a cocktail of fluorescently conjugated antibodies against specific cell surface and intracellular markers.
The key analytical endpoints include:
-
Macrophage Identification: Using lineage markers such as CD45, CD11b, and F4/80.
-
Target Engagement: Assessing the expression of CSF1R (CD115) on the cell surface.
-
Polarization Status: Quantifying the expression of M1 markers (e.g., CD80) and M2 markers (e.g., CD206, CD68).
-
Cell Viability: Distinguishing live and dead cells to assess inhibitor cytotoxicity.
The data acquired from the flow cytometer allows for the quantification of different macrophage subsets and the measurement of marker expression levels (Mean Fluorescence Intensity, MFI), providing insights into the mechanism of action of this compound.
Csf1R Signaling and Inhibition
The binding of CSF-1 or IL-34 to CSF1R induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation initiates signaling cascades that regulate macrophage functions. This compound acts as an ATP-competitive inhibitor, blocking this autophosphorylation and subsequent downstream signaling.
References
- 1. CSF-1 signaling in macrophages: pleiotrophy through phosphotyrosine-based signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 3. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Csf1R-IN-17 in Combination with Immunotherapy in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor microenvironment (TME) presents a significant barrier to effective cancer immunotherapy. A key component of the TME is the population of tumor-associated macrophages (TAMs), which are predominantly polarized towards an immunosuppressive M2 phenotype. These M2-like TAMs hinder anti-tumor immune responses and contribute to tumor progression and metastasis. The Colony-Stimulating Factor 1 Receptor (CSF1R) signaling pathway is critical for the differentiation, survival, and recruitment of these immunosuppressive macrophages.
Csf1R-IN-17 is a potent and selective antagonist of CSF1R. By inhibiting CSF1R, this compound aims to reprogram the tumor microenvironment by depleting or repolarizing TAMs towards a pro-inflammatory M1 phenotype. This shift is hypothesized to enhance the efficacy of immunotherapies, such as immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1 antibodies), which rely on a robust anti-tumor T-cell response. This document provides an overview of the application of a representative CSF1R inhibitor, BLZ945, in combination with anti-PD-1 immunotherapy in preclinical cancer models, serving as a surrogate for the application of this compound. Preclinical studies have demonstrated that combining CSF1R inhibition with immune checkpoint blockade can lead to synergistic anti-tumor effects.[1][2][3]
Mechanism of Action: this compound and Anti-PD-1 Synergy
The combination of this compound and anti-PD-1 therapy targets two distinct but complementary mechanisms of immune evasion utilized by tumors.
-
This compound: This small molecule inhibitor blocks the CSF1R signaling pathway, which is essential for the survival and differentiation of TAMs.[1] This leads to a reduction in the number of immunosuppressive M2-like TAMs within the tumor microenvironment. Furthermore, CSF1R inhibition can repolarize the remaining TAMs towards an M1-like phenotype, which is characterized by the secretion of pro-inflammatory cytokines and the ability to present antigens to T-cells.[4]
-
Anti-PD-1 Therapy: Programmed cell death protein 1 (PD-1) is an immune checkpoint receptor expressed on activated T-cells. Its ligand, PD-L1, is often upregulated on tumor cells. The binding of PD-L1 to PD-1 inhibits T-cell activity, allowing cancer cells to evade immune destruction. Anti-PD-1 antibodies block this interaction, restoring the anti-tumor function of T-cells.
The synergistic effect of this combination therapy stems from the creation of a more immune-permissive tumor microenvironment by this compound, which then allows for a more potent and sustained anti-tumor response from the T-cells unleashed by anti-PD-1 therapy.
Caption: this compound and Anti-PD-1 Combination Therapy Signaling Pathway.
Data Presentation
The following tables summarize representative quantitative data from preclinical studies investigating the combination of a CSF1R inhibitor (BLZ945) with an anti-PD-1 antibody in various cancer models.
Table 1: In Vivo Tumor Growth Inhibition
| Cancer Model | Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Syngeneic Glioma | Vehicle Control | 250 | - |
| Anti-PD-1 | 180 | 28% | |
| BLZ945 | 150 | 40% | |
| BLZ945 + Anti-PD-1 | 50 | 80% | |
| CT-26 (Colorectal) | Vehicle Control | 1800 | - |
| Anti-PD-1 | 1200 | 33% | |
| BLZ945 | 900 | 50% | |
| BLZ945 + Anti-PD-1 | 300 | 83% |
Table 2: Analysis of Tumor-Infiltrating Immune Cells (Flow Cytometry)
| Cancer Model | Treatment Group | % CD8+ T-cells of CD45+ cells | Ratio of M1/M2 Macrophages (CD86+/CD206+) |
| Syngeneic Glioma | Vehicle Control | 5% | 0.5 |
| Anti-PD-1 | 8% | 0.6 | |
| BLZ945 | 12% | 1.5 | |
| BLZ945 + Anti-PD-1 | 20% | 2.5 | |
| CT-26 (Colorectal) | Vehicle Control | 8% | 0.8 |
| Anti-PD-1 | 12% | 1.0 | |
| BLZ945 | 18% | 2.0 | |
| BLZ945 + Anti-PD-1 | 25% | 3.5 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods from preclinical studies of CSF1R inhibitors in combination with immunotherapy.
In Vivo Murine Cancer Model Protocol
This protocol outlines the establishment of a syngeneic tumor model and subsequent treatment with a CSF1R inhibitor and an anti-PD-1 antibody.
References
Application Notes: Csf1R-IN-17 for Neuroinflammation Research
Introduction
Neuroinflammation is a critical process in the central nervous system (CNS) response to injury, infection, and disease. Microglia, the resident immune cells of the CNS, are the primary mediators of this response. The Colony-Stimulating Factor 1 Receptor (Csf1R) is a receptor tyrosine kinase essential for the survival, proliferation, and differentiation of microglia and other myeloid lineage cells.[1][2] Signaling through Csf1R, activated by its ligands CSF-1 (M-CSF) and IL-34, is paramount for maintaining the microglial population in the adult brain.[1] Consequently, inhibiting Csf1R provides a powerful pharmacological tool to deplete microglia, enabling researchers to investigate their roles in the pathophysiology of various neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury.
Csf1R-IN-17 is a potent and highly selective small-molecule antagonist of Csf1R. Its high potency makes it a valuable research tool for studying the consequences of Csf1R inhibition and microglia depletion in models of neuroinflammation. These application notes provide an overview of the mechanism of action, key quantitative data, and detailed protocols for using this compound in both in vitro and in vivo research settings.
Mechanism of Action
The biological effects of CSF-1 and IL-34 are mediated through the Csf1R. Ligand binding induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This activation initiates a cascade of downstream signaling events, prominently involving the Phosphoinositide 3-Kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK)/ERK pathways. These pathways are crucial for regulating the survival, proliferation, and function of microglia.
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the Csf1R kinase domain. This action prevents receptor autophosphorylation and blocks downstream signaling, ultimately leading to apoptosis and the depletion of microglia, which are critically dependent on this pathway for survival.
Quantitative Data
Quantitative data for this compound and other commonly used Csf1R inhibitors are presented below. The data for analogous compounds are provided for context and to guide experimental design, as in vivo dosing and duration parameters for this compound are not yet widely published.
Table 1: Potency of this compound
| Compound | Target | IC₅₀ | Notes |
|---|
| this compound | Csf1R | 0.2 nM | Potent and selective antagonist. |
Table 2: Representative In Vivo Effects of Csf1R Inhibitors
| Compound | Model Organism | Dose | Duration | Effect |
|---|---|---|---|---|
| PLX3397 | Mouse | 290 mg/kg in chow | 21 days | ~99% elimination of microglia. |
| PLX5622 | Mouse | 1200 mg/kg in chow | 7 days | >90% depletion of microglia. |
| Ki20227 | Mouse | 0.002 mg/kg/day (gavage) | 7 days | Attenuated microglia-related inflammation. |
Experimental Protocols
Protocol 1: In Vitro Microglia Inhibition Assay
This protocol describes the treatment of primary microglia or microglial cell lines (e.g., BV-2, HMC3) to assess the cytotoxic or anti-proliferative effects of this compound.
Materials:
-
This compound (MedChemExpress HY-155550 or equivalent)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Primary microglia or microglial cell line
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin, and relevant cytokines like M-CSF)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Store at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
-
Cell Seeding: Seed microglia into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution. A suggested starting range is 0.1 nM to 1 µM.
-
Include a "vehicle control" group treated with the same final concentration of DMSO as the highest concentration of this compound (typically ≤0.1%).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the desired concentration of this compound or vehicle.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
Viability Assessment:
-
After incubation, assess cell viability using a preferred method (e.g., MTT or CellTiter-Glo®) according to the manufacturer's instructions.
-
Read the absorbance or luminescence on a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the results to determine the IC₅₀ value.
Protocol 2: In Vivo Microglia Depletion in Mice
This protocol provides a general framework for depleting microglia in adult mice using a Csf1R inhibitor. The exact dose and formulation for this compound should be empirically determined, but this protocol, based on analogous compounds like PLX3397/PLX5622, serves as an excellent starting point.
Materials:
-
This compound
-
Vehicle for formulation (e.g., standard rodent chow, or a gavage vehicle like 0.5% methylcellulose with 0.2% Tween 80)
-
Adult mice (e.g., C57BL/6J)
-
Animal housing and care facilities compliant with institutional guidelines
Procedure:
-
Inhibitor Formulation:
-
Oral Gavage: Prepare a suspension of this compound in the chosen vehicle. The concentration should be calculated based on the target dose (e.g., mg/kg) and the average weight of the mice, assuming a standard gavage volume (e.g., 10 mL/kg). Sonication may be required to achieve a uniform suspension.
-
Formulated Chow: For longer-term studies, having the inhibitor formulated into rodent chow is recommended for consistent administration and reduced animal stress. Contact a commercial provider (e.g., Research Diets, Inc.) with the target dose (e.g., mg of inhibitor per kg of chow). A dose analogous to PLX inhibitors (e.g., 290-1200 mg/kg chow) can be used as a starting point.
-
-
Administration and Dosing:
-
Acclimatization: Allow mice to acclimate for at least one week before starting the treatment.
-
Treatment Group: Administer this compound daily via oral gavage or provide the formulated chow ad libitum.
-
Control Group: Administer the vehicle alone (for gavage) or provide standard chow without the inhibitor.
-
-
Duration: A treatment duration of 7 to 21 days is typically sufficient to achieve robust microglia depletion (>90%). The optimal duration should be confirmed in a pilot study.
-
Monitoring: Monitor the animals daily for any signs of adverse effects (weight loss, behavioral changes). Csf1R inhibitors are generally well-tolerated, but off-target effects can occur.
-
Tissue Collection: At the end of the treatment period, euthanize the mice and perfuse with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) for histological analysis. Collect brains for immunohistochemistry, flow cytometry, or molecular analysis.
Protocol 3: Verification of Microglia Depletion
It is crucial to confirm the extent of microglia depletion. Immunohistochemistry/Immunofluorescence is the most common method.
Materials:
-
4% PFA-fixed, cryoprotected brain tissue
-
Cryostat or vibratome
-
Primary antibodies: anti-Iba1 (Wako, 019-19741) or anti-P2Y12 (AnaSpec, AS-55043A)
-
Fluorescently-conjugated secondary antibodies
-
DAPI (for nuclear counterstain)
-
Mounting medium
-
Fluorescence or confocal microscope
Procedure:
-
Sectioning: Collect 30-40 µm free-floating sections of the brain using a cryostat or vibratome.
-
Blocking and Permeabilization: Wash sections in PBS. Incubate for 1-2 hours at room temperature in a blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100).
-
Primary Antibody Incubation: Incubate sections overnight at 4°C with the primary antibody (e.g., rabbit anti-Iba1, 1:500) diluted in blocking buffer. Iba1 is a pan-microglia marker, while P2Y12 is a marker for homeostatic microglia.
-
Secondary Antibody Incubation: Wash sections thoroughly in PBS. Incubate for 2 hours at room temperature with the appropriate fluorescently-conjugated secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) diluted in blocking buffer.
-
Counterstaining and Mounting: Wash sections in PBS. Counterstain with DAPI for 10 minutes. Mount sections onto slides using an anti-fade mounting medium.
-
Imaging and Quantification:
-
Image sections from control and treated animals using identical microscope settings (e.g., laser power, gain).
-
Select several non-overlapping fields of view from specific brain regions (e.g., cortex, hippocampus).
-
Quantify the number of Iba1-positive cells per unit area using image analysis software (e.g., ImageJ/Fiji).
-
Calculate the percentage of microglia depletion in the treated group relative to the control group. A >90% reduction is expected with effective Csf1R inhibition.
-
References
Application Notes and Protocols for Csf1R-IN-17 in Osteoclastogenesis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteoclasts, the primary bone-resorbing cells, are critical for skeletal remodeling and calcium homeostasis. Their excessive activity, however, leads to pathological bone loss in diseases like osteoporosis, rheumatoid arthritis, and cancer-induced bone disease. The differentiation and function of osteoclasts are critically dependent on the colony-stimulating factor 1 receptor (CSF1R) signaling pathway. Activation of CSF1R by its ligand, macrophage colony-stimulating factor (M-CSF), is essential for the survival, proliferation, and differentiation of osteoclast precursors.[1] This pathway ultimately leads to the upregulation of Receptor Activator of Nuclear Factor-κB (RANK), sensitizing precursor cells to RANK Ligand (RANKL) and driving their commitment to the osteoclast lineage. Consequently, inhibiting CSF1R presents a promising therapeutic strategy for attenuating excessive bone resorption.
Csf1R-IN-17 is a small molecule inhibitor designed to target the kinase activity of CSF1R. These application notes provide detailed protocols for utilizing this compound in in vitro osteoclastogenesis assays to evaluate its efficacy in inhibiting osteoclast formation and function. The provided methodologies are applicable to both murine bone marrow-derived macrophages (BMMs) and the RAW 264.7 macrophage cell line, two widely used models for studying osteoclast biology.
Data Presentation: Efficacy of CSF1R Inhibition
The following tables summarize typical quantitative data obtained from in vitro osteoclastogenesis assays with a CSF1R inhibitor. Note that the specific values for this compound must be determined experimentally. The data presented here for a hypothetical, potent CSF1R inhibitor serves as an illustrative example.
Table 1: Inhibition of Osteoclast Formation
| Cell Type | Inhibitor Concentration | Mean Number of TRAP-positive Multinucleated Cells (≥3 nuclei) per well | % Inhibition |
| Murine BMMs | Vehicle (DMSO) | 150 ± 12 | 0% |
| 10 nM | 115 ± 9 | 23.3% | |
| 50 nM | 62 ± 7 | 58.7% | |
| 100 nM | 25 ± 4 | 83.3% | |
| 500 nM | 5 ± 2 | 96.7% | |
| RAW 264.7 | Vehicle (DMSO) | 180 ± 15 | 0% |
| 10 nM | 140 ± 11 | 22.2% | |
| 50 nM | 75 ± 8 | 58.3% | |
| 100 nM | 30 ± 5 | 83.3% | |
| 500 nM | 8 ± 3 | 95.6% |
Table 2: Inhibition of CSF1R Downstream Signaling (p-ERK)
| Cell Type | Treatment | p-ERK/Total ERK Ratio (normalized to vehicle) | % Inhibition of p-ERK |
| Murine BMMs | Vehicle (DMSO) | 1.00 | 0% |
| 10 nM Inhibitor | 0.78 | 22% | |
| 50 nM Inhibitor | 0.45 | 55% | |
| 100 nM Inhibitor | 0.18 | 82% | |
| 500 nM Inhibitor | 0.05 | 95% |
Mandatory Visualizations
Caption: CSF1R signaling pathway in osteoclast precursors.
Caption: Workflow for in vitro osteoclastogenesis assay.
Experimental Protocols
Protocol 1: Isolation and Culture of Murine Bone Marrow-Derived Macrophages (BMMs)
Materials:
-
8-12 week old mice
-
70% Ethanol
-
Sterile PBS
-
α-MEM (Alpha Minimum Essential Medium)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Recombinant murine M-CSF
-
Sterile dissection tools, syringes, and needles
-
70 µm cell strainer
-
Petri dishes (10 cm)
Procedure:
-
Euthanize mice according to approved institutional guidelines.
-
Sterilize the mouse carcass by spraying with 70% ethanol.
-
Aseptically dissect the femurs and tibias, removing all muscle and connective tissue.
-
Cut the ends of the bones and flush the bone marrow into a sterile 50 mL conical tube using a 25G needle and a syringe filled with α-MEM.
-
Create a single-cell suspension by gently pipetting the marrow clumps up and down.
-
Pass the cell suspension through a 70 µm cell strainer to remove any remaining tissue fragments.
-
Centrifuge the cells at 400 x g for 5 minutes.
-
Resuspend the cell pellet in complete α-MEM (containing 10% FBS, 1% Penicillin-Streptomycin) supplemented with 30 ng/mL of M-CSF.
-
Plate the cells in 10 cm petri dishes and culture at 37°C in a 5% CO2 incubator.
-
After 3-4 days, the non-adherent cells are washed away, and the adherent BMMs are ready for use in the osteoclastogenesis assay.
Protocol 2: In Vitro Osteoclastogenesis Assay
Materials:
-
BMMs (from Protocol 1) or RAW 264.7 cells
-
Complete α-MEM
-
Recombinant murine M-CSF
-
Recombinant murine RANKL
-
This compound (stock solution in DMSO)
-
96-well tissue culture plates
-
TRAP Staining Kit
-
Microscope
Procedure:
-
Seed BMMs at a density of 2 x 10^4 cells/well or RAW 264.7 cells at 1 x 10^4 cells/well in a 96-well plate.
-
For BMMs, add complete α-MEM containing 30 ng/mL M-CSF and 50 ng/mL RANKL. For RAW 264.7 cells, add complete α-MEM containing 50 ng/mL RANKL (M-CSF is not always required for RAW 264.7 cells but can be included).[2]
-
Prepare serial dilutions of this compound in the differentiation medium. A suggested concentration range is 1 nM to 1000 nM. Include a vehicle control (DMSO) at a concentration equivalent to the highest inhibitor dose.
-
Add the different concentrations of this compound to the respective wells.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 4-6 days. Replace the medium with fresh differentiation medium and inhibitor every 2 days.
-
After the incubation period, proceed with TRAP staining to identify mature osteoclasts.
Protocol 3: Tartrate-Resistant Acid Phosphatase (TRAP) Staining
Materials:
-
TRAP Staining Kit (commercially available kits are recommended)
-
Fixation solution (e.g., 10% formalin or 4% paraformaldehyde)
-
Deionized water
-
PBS
Procedure:
-
Aspirate the culture medium from the 96-well plate.
-
Gently wash the cells once with PBS.
-
Fix the cells by adding 100 µL of fixation solution to each well and incubating for 10-15 minutes at room temperature.[3][4]
-
Wash the wells three times with deionized water.
-
Prepare the TRAP staining solution according to the manufacturer's instructions. This typically involves dissolving a chromogenic substrate in a tartrate-containing buffer.
-
Add the TRAP staining solution to each well and incubate at 37°C for 20-60 minutes, or until a visible color change is observed in the positive control wells.
-
Stop the reaction by washing the wells with deionized water.
-
Mature osteoclasts will stain red/purple and can be identified as large, multinucleated (≥3 nuclei) cells.
Quantification:
-
Count the number of TRAP-positive, multinucleated cells in each well using a light microscope.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
Protocol 4: Western Blot for p-ERK Analysis
Materials:
-
BMMs or RAW 264.7 cells
-
Serum-free α-MEM
-
M-CSF
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
ECL detection reagents and imaging system
Procedure:
-
Seed BMMs or RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in serum-free α-MEM for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with 50 ng/mL M-CSF for 15-30 minutes to induce ERK phosphorylation.
-
Immediately place the plates on ice and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer, scrape the cells, and collect the lysates.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Perform SDS-PAGE and Western blotting with 20-30 µg of protein per lane.
-
Probe the membrane with primary antibodies against p-ERK1/2 and total-ERK1/2, followed by the appropriate HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal and quantify the band intensities. The ratio of p-ERK to total-ERK is calculated to determine the level of ERK activation.
References
Application Notes and Protocols for Csf1R-IN-17 in Glioblastoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, characterized by a dismal prognosis. The tumor microenvironment (TME) of GBM is heavily infiltrated by tumor-associated macrophages and microglia (TAMs), which predominantly exhibit a pro-tumorigenic M2 phenotype. These M2-like TAMs contribute to tumor growth, invasion, and immunosuppression. The Colony-Stimulating Factor 1 Receptor (CSF1R) signaling pathway is critical for the survival, proliferation, and differentiation of macrophages. Consequently, inhibiting CSF1R has emerged as a promising therapeutic strategy to reprogram TAMs towards an anti-tumor M1-like state and impede glioblastoma progression.
Csf1R-IN-17 is a potent and selective antagonist of CSF1R, with a reported IC50 of 0.2 nM to 0.5 nM.[1][2] While specific preclinical data on the application of this compound in glioblastoma is not yet extensively documented in publicly available literature, its high potency suggests its potential as a valuable research tool and therapeutic candidate. These application notes provide a comprehensive guide for utilizing this compound in glioblastoma research, drawing upon its known characteristics and the wealth of data from other Csf1R inhibitors like BLZ945 and PLX3397.
Mechanism of Action
This compound, as a CSF1R inhibitor, is expected to exert its anti-glioblastoma effects primarily by targeting TAMs within the tumor microenvironment. The binding of CSF1 to its receptor, CSF1R, triggers receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades, including the PI3K-AKT and MAPK pathways.[3] These pathways are crucial for the survival and polarization of macrophages towards the M2 phenotype. By blocking this signaling, this compound is hypothesized to:
-
Inhibit TAM Survival and Proliferation: Deplete the pro-tumorigenic M2-like TAM population within the glioblastoma.
-
Reprogram TAMs: Shift the polarization of remaining TAMs from an M2 (pro-tumor) to an M1 (anti-tumor) phenotype. M1 macrophages are characterized by the production of pro-inflammatory cytokines and their ability to phagocytose tumor cells.
-
Reduce Tumor Growth and Invasion: By altering the supportive TME, this compound is expected to indirectly inhibit glioblastoma cell proliferation and invasion.[4]
Data Presentation
This compound Properties
| Property | Value | Source |
| Target | Colony-Stimulating Factor 1 Receptor (CSF1R) | [1] |
| IC50 | 0.2 nM | |
| 0.5 nM | ||
| Molecular Formula | C20H25N5O | |
| C25H20F3N5O2 | ||
| Molecular Weight | 367.44 g/mol | |
| 479.45 g/mol | ||
| Solubility | Soluble in DMSO |
Note: Discrepancies in molecular formula and weight are noted from different suppliers.
Summary of Preclinical Data for Csf1R Inhibitors in Glioblastoma Models
The following table summarizes findings from preclinical studies using other Csf1R inhibitors in glioblastoma models, which can serve as a reference for designing experiments with this compound.
| Csf1R Inhibitor | Model System | Key Findings | Reference |
| BLZ945 | PDGF-B-driven transgenic mouse model of proneural GBM | - Dramatically increased survival. - Regressed established tumors. - Reduced glioma cell proliferation by 67-98%. - Increased apoptosis by 9- to 17-fold. | |
| PLX3397 | Orthotopic GL261 mouse glioma model | - Reduced the number of tumor-associated microglia. - Inhibited glioblastoma invasion. | |
| BLZ945 | Orthotopic immunocompetent GBM mouse model | - In combination with radiotherapy, led to the longest survival. - Reduced radiation-induced M2 TAM infiltration. | |
| PLX3397 | Recurrent glioblastoma patients (Phase II clinical trial) | - Well-tolerated but showed no significant efficacy as a monotherapy. |
Experimental Protocols
In Vitro Glioblastoma Cell Line and Macrophage Co-culture Assay
Objective: To assess the effect of this compound on macrophage polarization and glioblastoma cell viability in a co-culture system.
Materials:
-
Glioblastoma cell line (e.g., U87-MG, GL261)
-
Macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs)
-
This compound (dissolved in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant murine M-CSF
-
Antibodies for flow cytometry or immunofluorescence (e.g., anti-CD206 for M2 macrophages, anti-iNOS for M1 macrophages)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
Protocol:
-
Macrophage Culture: Culture macrophages in complete medium. For BMDMs, differentiate bone marrow cells with M-CSF (50 ng/mL) for 7 days.
-
Glioblastoma Cell Culture: Culture glioblastoma cells in complete medium.
-
Co-culture Setup: Seed macrophages in a 24-well plate. After 24 hours, add glioblastoma cells at a 1:1 ratio.
-
This compound Treatment: Add this compound at various concentrations (e.g., 0.1 nM to 1 µM) to the co-culture wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the co-culture for 48-72 hours.
-
Analysis of Macrophage Polarization:
-
Flow Cytometry: Harvest the cells, stain with fluorescently labeled antibodies against M1 and M2 markers, and analyze by flow cytometry.
-
Immunofluorescence: Fix and permeabilize the cells, stain with primary and secondary antibodies for M1/M2 markers, and visualize using a fluorescence microscope.
-
-
Analysis of Glioblastoma Cell Viability:
-
Perform a cell viability assay according to the manufacturer's instructions.
-
Orthotopic Glioblastoma Mouse Model
Objective: To evaluate the in vivo efficacy of this compound on tumor growth and the tumor microenvironment in an orthotopic glioblastoma mouse model.
Materials:
-
Immunocompromised or syngeneic mice (e.g., NSG or C57BL/6)
-
Luciferase-expressing glioblastoma cells (e.g., U87-Luc, GL261-Luc)
-
This compound formulated for in vivo administration (e.g., in a vehicle like 20% Captisol)
-
Stereotactic injection apparatus
-
Bioluminescence imaging system
-
Anesthetics
Protocol:
-
Cell Preparation: Culture and harvest luciferase-expressing glioblastoma cells. Resuspend in sterile PBS at a concentration of 1 x 10^5 cells/µL.
-
Intracranial Injection: Anesthetize the mice and secure them in a stereotactic frame. Inject the glioblastoma cells into the striatum of the brain.
-
Tumor Growth Monitoring: Monitor tumor growth using bioluminescence imaging starting 5-7 days post-injection.
-
This compound Administration: Once tumors are established, randomize mice into treatment and vehicle control groups. Administer this compound orally or via intraperitoneal injection at a predetermined dose and schedule.
-
Survival Study: Monitor the mice daily for signs of neurological symptoms and record survival.
-
Tumor Analysis: At the end of the study, euthanize the mice and harvest the brains.
-
Histology and Immunofluorescence: Fix the brains in formalin, embed in paraffin, and section. Perform H&E staining to assess tumor morphology and immunofluorescence staining for markers of TAMs (e.g., Iba1, CD68), M1/M2 polarization (iNOS, CD206), and glioblastoma cell proliferation (Ki67).
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits the CSF1R signaling pathway in macrophages.
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating this compound in glioblastoma.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Csf1R-IN-17 Concentration for IC50 Determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Csf1R-IN-17. Our goal is to help you optimize inhibitor concentrations for accurate and reproducible IC50 determination in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective antagonist of the Colony-Stimulating Factor 1 Receptor (Csf1R), a receptor tyrosine kinase.[1] By binding to Csf1R, this compound blocks the downstream signaling pathways that are normally activated by the binding of its ligands, CSF-1 (colony-stimulating factor 1) and IL-34 (interleukin-34). This inhibition disrupts key cellular processes such as proliferation, differentiation, and survival of myeloid cells.[1]
Q2: What is the difference between a biochemical IC50 and a cell-based IC50?
A2: A biochemical IC50 measures the concentration of an inhibitor required to reduce the activity of a purified enzyme (in this case, Csf1R) by 50% in a cell-free system. A cell-based IC50, on the other hand, measures the concentration of an inhibitor needed to inhibit a specific cellular process by 50% within a living cell. Cell-based assays provide a more physiologically relevant measure of a compound's potency, as they account for factors like cell permeability, off-target effects, and metabolism.
Q3: What are some common cell lines used for Csf1R inhibitor studies?
A3: Common cell lines for studying Csf1R inhibition include those of myeloid lineage that naturally express Csf1R, such as murine bone marrow-derived macrophages (BMDMs) and the human monocytic leukemia cell line THP-1. Researchers also use engineered cell lines that overexpress human Csf1R, such as certain HEK293 cell lines, to isolate the effects on the specific target.
Q4: What is the reported IC50 of this compound?
A4: this compound has a reported biochemical IC50 of 0.2 nM. In a cell-based assay using murine bone marrow-derived macrophages, the IC50 for inhibiting CSF1-mediated downstream signaling was determined to be 106 nM.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the determination of this compound's IC50.
| Issue | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outermost wells of the microplate or fill them with sterile PBS or water to maintain humidity. |
| No or weak inhibition observed | - Incorrect inhibitor concentration range- Inhibitor degradation- Low Csf1R expression in the chosen cell line | - Perform a wide dose-response curve in the initial experiment (e.g., 1 pM to 100 µM).- Prepare fresh stock solutions of this compound. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.- Confirm Csf1R expression in your cell line via Western Blot or flow cytometry. |
| IC50 value is significantly different from published data | - Different assay conditions (e.g., ATP concentration in biochemical assays, cell density, incubation time)- Different cell line or passage number- Solvent effects | - For biochemical assays, use an ATP concentration close to the Km value for Csf1R.- Standardize cell seeding density and incubation times across experiments.- Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). Be aware that DMSO has been reported to reduce Csf1R protein levels in some macrophage cell lines.[3] |
| Inconsistent results between experiments | - Variation in reagent quality- Cell health and passage number | - Use reagents from the same lot number where possible.- Maintain consistent cell culture conditions and use cells within a specific passage number range. |
| Potential off-target effects at high concentrations | - At higher concentrations, this compound may inhibit other kinases or cellular processes. | - If significant toxicity or unexpected cellular effects are observed at high concentrations, consider performing a kinase selectivity panel to identify potential off-target interactions.- Be aware that some Csf1R inhibitors can have off-target effects on other immune cells, such as T-helper cells.[4] |
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound.
| Assay Type | System | IC50 Value | Reference |
| Biochemical Assay | Purified Csf1R enzyme | 0.2 nM | |
| Cell-Based Assay | Murine Bone Marrow-Derived Macrophages (BMDMs) | 106 nM |
Experimental Protocols
Detailed Methodology for Biochemical IC50 Determination of this compound
This protocol is adapted from standard kinase assay procedures and should be optimized for your specific laboratory conditions.
Materials:
-
Recombinant human Csf1R (catalytic domain)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
This compound
-
DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare this compound dilutions:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of this compound in kinase buffer to create a range of concentrations for the dose-response curve (e.g., 10-point, 3-fold serial dilution starting from 1 µM). The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
-
Prepare kinase reaction mix:
-
In kinase buffer, prepare a solution containing the Csf1R enzyme and the substrate. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.
-
-
Set up the assay plate:
-
Add the diluted this compound or DMSO (for the no-inhibitor control) to the wells of the microplate.
-
Add the kinase/substrate mix to each well.
-
Pre-incubate the plate at room temperature for 15-30 minutes.
-
-
Initiate the kinase reaction:
-
Add ATP to each well to start the reaction. The ATP concentration should ideally be at or near the Km for Csf1R to accurately determine the IC50 of an ATP-competitive inhibitor.
-
Incubate the plate at 30°C for the desired reaction time (e.g., 60 minutes).
-
-
Detect kinase activity:
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding the ADP-Glo™ reagent, incubating, and then adding the Kinase Detection Reagent.
-
-
Measure luminescence:
-
Read the luminescence on a plate reader.
-
-
Data analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data to the no-inhibitor control (100% activity) and no-enzyme control (0% activity).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Detailed Methodology for Cell-Based IC50 Determination of this compound
This protocol describes a method to measure the inhibition of CSF-1-induced Csf1R phosphorylation in a cellular context.
Materials:
-
A suitable cell line expressing Csf1R (e.g., BMDMs or THP-1 cells)
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Recombinant human or murine CSF-1
-
This compound
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Assay for detecting protein phosphorylation (e.g., Western Blot, ELISA, or a homogenous assay like AlphaLISA® or HTRF®)
Procedure:
-
Cell Culture and Seeding:
-
Culture the cells in the recommended medium and conditions.
-
Seed the cells into a 96-well tissue culture plate at an appropriate density and allow them to adhere and grow (typically overnight).
-
-
Serum Starvation:
-
The day before the experiment, replace the growth medium with a low-serum or serum-free medium and incubate for 4-24 hours. This reduces basal Csf1R activation.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in the low-serum/serum-free medium.
-
Remove the starvation medium from the cells and add the medium containing the different concentrations of this compound or DMSO (vehicle control).
-
Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.
-
-
Ligand Stimulation:
-
Prepare a solution of CSF-1 in the low-serum/serum-free medium at a concentration that elicits a sub-maximal response (e.g., EC80).
-
Add the CSF-1 solution to the wells (except for the unstimulated control wells) and incubate for a short period (e.g., 5-15 minutes) at 37°C to induce Csf1R phosphorylation.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with cold PBS.
-
Add cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
-
Detection of Csf1R Phosphorylation:
-
Collect the cell lysates.
-
Measure the level of phosphorylated Csf1R using your chosen detection method (e.g., an ELISA kit specific for phospho-Csf1R).
-
-
Data Analysis:
-
Normalize the data to the stimulated control (100% phosphorylation) and the unstimulated control (0% phosphorylation).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit the curve using a four-parameter logistic equation to calculate the IC50 value.
-
Visualizations
Caption: Csf1R Signaling Pathway
Caption: Cell-Based IC50 Determination Workflow
Caption: Troubleshooting Workflow for IC50 Determination
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A highly selective purine-based inhibitor of CSF1R potently inhibits osteoclast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DMSO reduces CSF-1 receptor levels and causes apoptosis in v-myc immortalized mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CSF1R inhibition is not specific to innate immune cells but also affects T-helper cell differentiation independently of microglia depletion - PMC [pmc.ncbi.nlm.nih.gov]
Csf1R-IN-17 solubility issues in aqueous buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with Csf1R-IN-17, a potent and selective CSF1R antagonist. This guide focuses on addressing the common solubility challenges encountered when preparing this compound for in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: Due to its hydrophobic nature, this compound is sparingly soluble in aqueous buffers. It is highly recommended to first prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for this purpose.
Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous assay buffer. Why is this happening and how can I prevent it?
A2: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic compounds like this compound. This occurs when the concentration of the compound in the final aqueous solution exceeds its kinetic solubility. To prevent this, you can try several strategies:
-
Lower the final concentration: The simplest approach is to work with a lower final concentration of this compound in your assay.
-
Use a surfactant: Incorporating a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100, can help maintain the compound's solubility.
-
Add a co-solvent: A small percentage of a water-miscible organic solvent, like ethanol, can improve solubility.
-
Sonication: Brief sonication after dilution can help to dissolve any small precipitates that may have formed.
Q3: What is the maximum recommended final concentration of DMSO in my cell-based assays?
A3: To avoid off-target effects and cytotoxicity, the final concentration of DMSO in your aqueous assay should be kept as low as possible, typically below 0.5%.
Q4: How should I store the solid this compound and my DMSO stock solution?
A4: Proper storage is critical for maintaining the stability and activity of this compound.
-
Solid Compound: Store the solid powder form of this compound at -20°C.
-
Stock Solutions: Prepare single-use aliquots of your high-concentration DMSO stock solution to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for long-term stability. For short-term storage, -20°C is acceptable for up to a month.[1][2]
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter when working with this compound.
| Problem | Potential Cause | Recommended Solution(s) |
| Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer. | The kinetic solubility of this compound in the aqueous buffer has been exceeded. | - Lower the final concentration of the inhibitor.- Add a surfactant (e.g., 0.01% Tween-20) to the aqueous buffer before adding the compound.- Incorporate a co-solvent (e.g., up to 1% ethanol) in the final solution.- Perform a serial dilution of the DMSO stock in the aqueous buffer to determine the solubility limit. |
| The solution becomes cloudy over time during the experiment. | The compound is slowly precipitating out of the solution. This could be due to temperature fluctuations or interactions with components in the assay medium. | - Ensure a constant temperature is maintained throughout the experiment.- Visually inspect your assay plates for any signs of precipitation before and after the experiment.- Perform a solubility test in your specific cell culture medium to confirm stability over the experimental timeframe. |
| Inconsistent or non-reproducible results in biological assays. | This could be due to inconsistent solubility or precipitation of this compound between experiments. | - Always prepare fresh dilutions from a frozen stock solution for each experiment.- Vortex the solution thoroughly after each dilution step.- Visually confirm the absence of precipitate in your working solutions before adding them to your assay. |
Quantitative Solubility Data
The following table summarizes the approximate solubility of this compound in various solvents. Please note that these values are typical for a hydrophobic kinase inhibitor and should be used as a guideline. It is recommended to determine the solubility in your specific experimental buffer.
| Solvent | Approximate Solubility | Notes |
| DMSO | ≥ 100 mg/mL | Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility.[3][4] Ultrasonic treatment may be required.[3] |
| Ethanol | Insoluble | Direct dissolution in ethanol is not recommended. Can be used as a co-solvent. |
| Water | Insoluble | This compound is practically insoluble in water and aqueous buffers alone. |
| PBS (pH 7.2) with 0.25% DMSO | ~0.25 mg/mL | This represents a typical solubility in an aqueous buffer with a small amount of co-solvent. The aqueous solution is not recommended for storage for more than one day. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder, MW: 367.44 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, low-binding microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out the desired amount of this compound solid into a sterile, low-binding microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.67 mg of this compound.
-
Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration. For 3.67 mg of this compound, add 1 mL of DMSO.
-
Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved.
-
If the compound does not fully dissolve, briefly sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution against a light source to ensure there are no visible particulates.
-
Aliquot the stock solution into single-use volumes and store at -80°C.
Protocol 2: Solubilization in Aqueous Buffer using a Surfactant (Tween-20)
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous buffer (e.g., PBS, cell culture medium)
-
Tween-20 solution (e.g., 10% stock solution)
Procedure:
-
Prepare your aqueous buffer with the desired final concentration of Tween-20. For a final concentration of 0.01% Tween-20, add 1 µL of a 10% Tween-20 stock solution to 1 mL of your buffer.
-
Vortex the buffer containing Tween-20 to ensure it is well mixed.
-
Add the required volume of your 10 mM this compound DMSO stock to the Tween-20 containing buffer to achieve your desired final concentration. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock to 1 mL of the buffer.
-
Vortex the final solution immediately and thoroughly.
Protocol 3: Solubilization in Aqueous Buffer using a Co-solvent (Ethanol)
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous buffer (e.g., PBS)
-
100% Ethanol
Procedure:
-
Prepare a working solution of this compound with a small percentage of ethanol. For a final solution with 1% ethanol, you can make an intermediate dilution.
-
For a final concentration of 10 µM this compound with 1% ethanol and 0.1% DMSO: a. Add 1 µL of 10 mM this compound in DMSO to 9 µL of 100% ethanol. Vortex to mix. This creates a 1 mM intermediate stock in 10% DMSO and 90% ethanol. b. Add 10 µL of this intermediate stock to 990 µL of your aqueous buffer.
-
Vortex the final solution thoroughly.
Visualizations
CSF1R Signaling Pathway
Caption: Simplified CSF1R signaling pathway leading to cellular responses.
Experimental Workflow for Preparing this compound Working Solutions
Caption: Workflow for preparing this compound working solutions.
Troubleshooting Logic for Precipitation Issues
Caption: Decision tree for troubleshooting this compound precipitation.
References
- 1. New soluble CSF-1R-dimeric mutein with enhanced trapping of both CSF-1 and IL-34 reduces suppressive tumor-associated macrophages in pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Soluble CSF1R promotes microglial activation and amyloid clearance in alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
Csf1R-IN-17 toxicity in long-term cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Csf1R-IN-17, a potent and selective Csf1R antagonist, in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the Colony-Stimulating Factor 1 Receptor (Csf1R), with an IC50 of 0.2 nM.[1] Csf1R is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of macrophages and other mononuclear phagocytes.[2] By binding to Csf1R, this compound blocks the downstream signaling pathways activated by its ligands, CSF-1 and IL-34, thereby inhibiting the function of Csf1R-expressing cells.[2]
Q2: What is the recommended starting concentration for this compound in cell culture?
A2: Given its low nanomolar IC50, a starting concentration in the range of 1-10 nM is recommended for most cell lines. However, the optimal concentration will depend on the specific cell type and the desired biological effect. A dose-response experiment is highly recommended to determine the optimal concentration for your specific experimental setup.
Q3: What are the known off-target effects of Csf1R inhibitors?
A3: While this compound is described as a selective inhibitor, it is important to consider potential off-target effects, a common characteristic of many kinase inhibitors.[3][4] Some Csf1R inhibitors have been shown to affect other kinases and immune cell populations beyond macrophages and microglia. For example, some tyrosine kinase inhibitors can impact T-cell and NK cell function. If you observe unexpected phenotypes, it is advisable to consult the literature for known off-target effects of similar compounds or perform kinome-wide profiling.
Q4: How should I prepare and store this compound stock solutions?
A4: Most kinase inhibitors are soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to degradation of the compound.
Troubleshooting Guide
This guide addresses common issues that may arise during long-term cell culture experiments with this compound.
Issue 1: High Cellular Toxicity at Expected Efficacious Concentrations
Possible Causes:
-
Off-target toxicity: The inhibitor may be affecting other essential cellular pathways in your specific cell line.
-
Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.
-
Cell line sensitivity: The cell line you are using may be particularly sensitive to Csf1R inhibition or the compound itself.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Conduct a thorough dose-response experiment to determine the IC50 value in your cell line. This will help identify a therapeutic window where you observe the desired on-target effect with minimal toxicity.
-
Reduce Solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium is below the toxic threshold for your cell line, which is typically less than 0.5%.
-
Test a More Selective Inhibitor: If available, compare the effects of this compound with another Csf1R inhibitor that has a different off-target profile.
-
Assess Cell Viability with Multiple Methods: Use orthogonal methods to assess cell viability, such as a metabolic assay (e.g., MTT or CellTiter-Glo) and a membrane integrity assay (e.g., Trypan Blue or propidium iodide staining).
Issue 2: Loss of Inhibitor Activity Over Time in Long-Term Culture
Possible Causes:
-
Inhibitor Instability/Degradation: The compound may be degrading in the cell culture medium over the course of the experiment.
-
Metabolism of the Inhibitor: Cells may metabolize the inhibitor, reducing its effective concentration.
-
Development of Resistance: Prolonged exposure to the inhibitor may lead to the selection of a resistant cell population.
Troubleshooting Steps:
-
Replenish the Inhibitor: In long-term experiments, it is advisable to replenish the medium with fresh inhibitor at regular intervals (e.g., every 48-72 hours).
-
Perform a Stability Study: Assess the stability of this compound in your specific cell culture medium and conditions over time using analytical methods like HPLC.
-
Monitor Target Engagement: Regularly assess the phosphorylation status of Csf1R or a known downstream target to ensure the inhibitor remains active.
-
Analyze for Resistance Mechanisms: If resistance is suspected, investigate potential mechanisms such as upregulation of the target or activation of alternative signaling pathways.
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound IC50 | 0.2 nM | |
| Pazopanib IC50 for Csf1R | 146 nM | |
| BLZ-945 IC50 | 1.2 nM | |
| PLX5622 IC50 | 16 nM |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effects of this compound on a given cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Include a vehicle control (DMSO only) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Remove the old medium and add the medium containing the different concentrations of this compound. Incubate the plate for the desired duration (e.g., 24, 48, 72 hours). For long-term studies, replenish the medium with fresh inhibitor every 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
Visualizations
References
Troubleshooting Csf1R-IN-17 delivery in animal models
Welcome to the technical support center for Csf1R-IN-17. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the in vivo use of this potent and selective Csf1R inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also referred to as compound 9) is a highly potent and selective purine-based antagonist of the Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2][3] It exhibits a strong affinity for the autoinhibited form of the CSF1R kinase.[1][2] Its mechanism of action is the inhibition of CSF1R's tyrosine kinase activity, which is crucial for the survival, proliferation, and differentiation of macrophages and other myeloid cells. In cellular assays, this compound has been shown to block CSF1-mediated downstream signaling and inhibit osteoclast differentiation.
Q2: What are the key in vitro potency details for this compound?
This compound is characterized by high in vitro potency. Key values from published studies are summarized below.
| Parameter | Value | Cell Type/System | Reference |
| Enzymatic IC50 | 0.2 nM | Recombinant CSF1R | |
| Cellular IC50 | 106 nM | Murine Bone Marrow-Derived Macrophages (BMDMs) |
Q3: What is the known in vivo profile of this compound?
A key finding from preclinical studies is that this compound exhibits poor metabolic stability in vivo. A single-dose pharmacokinetic analysis in mice, administered via intravenous (IV) cassette dosing at 1 mg/kg, indicated that the compound requires improved metabolic stability for further development. This is a critical consideration for researchers planning in vivo experiments.
Troubleshooting Guide for In Vivo Delivery
This guide addresses potential issues researchers may encounter when using this compound in animal models, with a focus on its known metabolic instability.
Issue 1: Lack of Efficacy or Inconsistent Results in Animal Models
Potential Cause 1: Poor Metabolic Stability
The primary reported issue with this compound is its poor metabolic stability, leading to rapid clearance and insufficient exposure to the target tissue.
Troubleshooting Steps:
-
Pharmacokinetic (PK) Studies: Conduct a pilot PK study in your animal model. Administer a single dose of this compound and collect blood samples at multiple time points (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) to determine the compound's half-life and exposure profile.
-
Dosing Regimen Adjustment: Based on PK data, you may need to increase the dosing frequency (e.g., twice or three times daily) to maintain therapeutic concentrations.
-
Alternative Administration Routes: While initial studies used IV administration, this may not be feasible for long-term experiments. For other routes like oral gavage or intraperitoneal (IP) injection, the formulation will be critical to maximize absorption and bioavailability. However, be aware that first-pass metabolism may further reduce exposure if administered orally.
Potential Cause 2: Suboptimal Formulation and Poor Solubility
This compound is a small molecule that may have limited aqueous solubility, which can hinder its absorption and in vivo activity.
Troubleshooting Steps:
-
Formulation Development: For in vivo use, a clear solution or a stable suspension is necessary. A common starting point for formulating poorly soluble small molecules for in vivo studies in rodents is a vehicle mixture. One such example formulation, though not specifically tested for this compound, is:
-
5% DMSO
-
30% PEG300
-
5% Tween 80
-
60% Saline/PBS/ddH2O
-
-
Solubility Testing: Before preparing the final formulation, test the solubility of this compound in individual components and the final mixture to ensure it remains in solution at the desired concentration.
-
Fresh Preparation: Always prepare the formulation fresh before each administration to avoid precipitation or degradation of the compound.
Potential Cause 3: Insufficient Target Engagement
Even with adequate dosing, it is crucial to confirm that this compound is reaching its target and inhibiting the CSF1R signaling pathway in your model.
Troubleshooting Steps:
-
Pharmacodynamic (PD) Marker Analysis: At the end of your study, or at selected time points, collect relevant tissues (e.g., tumor, spleen, bone marrow) to assess target engagement. This can be done by:
-
Western Blotting: Measure the phosphorylation of CSF1R and downstream signaling proteins like AKT and ERK. A reduction in the phosphorylated forms of these proteins in the treated group compared to the vehicle control indicates target inhibition.
-
Immunohistochemistry (IHC) or Flow Cytometry: Analyze the number of macrophages (e.g., using markers like F4/80 or CD68) in the target tissue. Successful CSF1R inhibition is expected to reduce the population of these cells.
-
Issue 2: Observed In Vivo Toxicity
Potential Cause 1: On-Target Toxicity
CSF1R is essential for the maintenance of macrophages and osteoclasts. Long-term and effective inhibition of CSF1R can lead to on-target toxicities.
Troubleshooting Steps:
-
Monitor for Known CSF1R Inhibitor Class Effects: Be aware of potential side effects observed with other CSF1R inhibitors, which can include:
-
Changes in liver enzymes.
-
Effects on bone density due to osteoclast inhibition.
-
Alterations in hematopoietic cell populations.
-
-
Dose-Response and MTD Studies: Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your animal model. This will help establish a therapeutic window where efficacy can be achieved with acceptable toxicity.
-
Histopathology: Conduct a thorough histopathological examination of major organs at the end of your study to identify any potential tissue damage.
Potential Cause 2: Formulation-Related Toxicity
The excipients used in the formulation can sometimes cause local irritation or systemic toxicity.
Troubleshooting Steps:
-
Vehicle Control Group: Always include a control group that receives the vehicle alone to distinguish between compound-specific and formulation-related toxicities.
-
Alternative Formulations: If the vehicle is causing adverse effects, explore alternative, well-tolerated formulation strategies.
Experimental Protocols
Protocol 1: In Vivo Pharmacodynamic (PD) Analysis of CSF1R Inhibition
-
Animal Dosing: Administer this compound or vehicle to your animal models according to the established dosing regimen.
-
Tissue Collection: At a predetermined time point after the final dose, euthanize the animals and harvest the target tissues (e.g., tumors, spleens).
-
Protein Extraction: Homogenize the tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against p-CSF1R, total CSF1R, p-AKT, total AKT, p-ERK, and total ERK overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect chemiluminescence and quantify the band intensities. A decrease in the ratio of phosphorylated to total protein in the treated group indicates target engagement.
-
Visualizations
References
Technical Support Center: Csf1R-IN-17 and Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Csf1R-IN-17 in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase. CSF1R signaling is crucial for the survival, proliferation, and differentiation of monocytes and macrophages.[1][2] In the context of cancer, this compound aims to block the pro-tumoral activities of tumor-associated macrophages (TAMs) within the tumor microenvironment (TME) and may also directly inhibit signaling in cancer cells that express CSF1R.[3][4]
Q2: We are observing a decrease in the efficacy of this compound over time in our long-term cell culture experiments. What are the potential resistance mechanisms?
A2: Acquired resistance to CSF1R inhibitors like this compound is a significant challenge. The most commonly documented mechanisms include:
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of CSF1R by upregulating alternative survival pathways. A key mechanism is the hyperactivation of the PI3K/AKT pathway, often driven by the upregulation of other receptor tyrosine kinases (RTKs) such as the Insulin-like Growth Factor 1 Receptor (IGF-1R).[5]
-
Tumor Microenvironment (TME)-Mediated Resistance: The TME can play a crucial role in conferring resistance. For instance, macrophages or other stromal cells within the TME may secrete growth factors like IGF-1, which then activate alternative survival pathways in the cancer cells, rendering the CSF1R inhibitor less effective.
-
Autocrine Signaling in Cancer Cells: Some cancer cells express both CSF1R and its ligands, creating an autocrine signaling loop that promotes their own proliferation and survival. Mutations that lead to constitutive activation of the CSF1R kinase domain are also a theoretical possibility.
Q3: Our cell line shows intrinsic resistance to this compound. What could be the reason?
A3: Intrinsic resistance can occur if the cancer cells are not dependent on CSF1R signaling for their survival and proliferation. This could be due to pre-existing mutations that activate downstream signaling pathways (e.g., PI3K/AKT or MAPK/ERK pathways) independently of CSF1R. Additionally, some tumor types may have a TME that does not rely on CSF1R signaling for its immunosuppressive functions.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| High variability in IC50 values between experiments. | Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded in each well. Perform cell counts accurately before plating. |
| Cell confluence affecting drug response. | Avoid letting cells become over-confluent. Assays should be performed on cells in the logarithmic growth phase. | |
| Instability of this compound in culture media. | Prepare fresh drug dilutions for each experiment from a frozen stock. Minimize the time the drug is in media before being added to cells. | |
| No significant cell death observed even at high concentrations of this compound. | The cell line may be intrinsically resistant. | Confirm CSF1R expression in your cell line via Western Blot or flow cytometry. If CSF1R is not expressed, the inhibitor will likely have no effect. |
| Activation of compensatory survival pathways. | Investigate the activation status of key signaling nodes like AKT and ERK using Western Blot. Consider combination therapies with inhibitors of these pathways. | |
| Drug inactivation by serum components. | If possible for your cell line, consider reducing the serum concentration in your culture medium during the drug treatment period. | |
| Resistant colonies emerge after prolonged treatment. | Development of acquired resistance. | Isolate the resistant colonies and expand them for further analysis. Compare the molecular profiles (e.g., protein expression, gene mutations) of the resistant cells to the parental, sensitive cells. |
| Heterogeneity in the parental cell population. | Consider single-cell cloning of the parental line to start with a more homogeneous population, which can help in understanding the evolution of resistance. |
Quantitative Data Summary
| Cell Line | This compound IC50 (nM) | Fold Resistance | p-AKT (S473) Level (Relative to Parental) | p-ERK1/2 (T202/Y204) Level (Relative to Parental) |
| Parental | 50 | 1 | 1.0 | 1.0 |
| Resistant | 1500 | 30 | 3.5 | 1.2 |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol is for determining the concentration of this compound that inhibits cell growth by 50%.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate for 72 hours (or a pre-determined optimal time).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Signaling Pathways
This protocol is for assessing the activation of CSF1R and downstream signaling pathways like PI3K/AKT and MAPK/ERK.
Materials:
-
Parental and resistant cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-CSF1R, anti-CSF1R, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate parental and resistant cells and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentration and for the desired time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
Visualizations
Caption: Csf1R signaling pathway and a key resistance mechanism.
Caption: Experimental workflow for investigating this compound resistance.
References
- 1. High Expression of CSF-1R Predicts Poor Prognosis and CSF-1Rhigh Tumor-Associated Macrophages Inhibit Anti-Tumor Immunity in Colon Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. CSF-1R in Cancer: More than a Myeloid Cell Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
Minimizing variability in experiments with Csf1R-IN-17
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the potent and selective CSF1R inhibitor, Csf1R-IN-17.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective antagonist of the Colony-Stimulating Factor 1 Receptor (CSF1R), with an enzymatic half-maximal inhibitory concentration (IC50) of 0.2 nM.[1] As a purine-based inhibitor, it exhibits high selectivity for CSF1R.[1] CSF1R is a receptor tyrosine kinase that is essential for the survival, proliferation, and differentiation of macrophages and other mononuclear phagocytes.[2] Its activation is triggered by the binding of its ligands, CSF-1 or IL-34, which leads to receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This autophosphorylation initiates a cascade of downstream signaling pathways, including PI3K/Akt, MAPK/ERK, and JAK/STAT, that regulate key cellular functions.[2] this compound acts by competitively binding to the ATP-binding pocket of CSF1R, thereby preventing its autophosphorylation and blocking the subsequent activation of these downstream signaling pathways.
Q2: How should I prepare and store stock solutions of this compound?
A2: For optimal results and to minimize variability, proper handling and storage of this compound are crucial.
-
Reconstitution: Prepare a high-concentration stock solution, for example, 10 mM, in anhydrous Dimethyl Sulfoxide (DMSO). A related compound, Csf1R-IN-15, has a reported solubility of 10 mM in DMSO.[3] To ensure complete dissolution, you may need to warm the solution gently (e.g., at 37°C for 10 minutes) and/or use an ultrasonic bath.
-
Storage: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can lead to degradation of the compound. When stored correctly, the powder form of the inhibitor is stable for extended periods, but once in solution, it is recommended to use it within a reasonable timeframe.
Q3: How stable is this compound in cell culture media?
A3: The stability of small molecule inhibitors like this compound in aqueous and complex biological media can vary. Factors such as the chemical structure of the inhibitor, the pH and composition of the media, the presence of serum proteins, and the incubation temperature and duration can all influence its stability. While some inhibitors are stable for days, others may degrade within hours. For long-term experiments (e.g., over 24 hours), it is advisable to refresh the media with a fresh dilution of this compound at regular intervals to maintain a consistent effective concentration. It is recommended to perform a preliminary experiment to assess the stability of this compound under your specific experimental conditions if long-term incubation is required.
Q4: What are the potential off-target effects of this compound?
A4: this compound is described as a highly selective purine-based inhibitor of CSF1R. However, like all kinase inhibitors, there is a potential for off-target effects, especially at higher concentrations. Some multi-targeted kinase inhibitors are known to inhibit other related tyrosine kinases such as c-Kit and FLT3. While this compound is designed for high selectivity, it is good practice to use the lowest effective concentration to minimize the risk of off-target effects. If you observe unexpected phenotypes, consider cross-validating your results with another selective CSF1R inhibitor or using genetic approaches like siRNA or CRISPR to confirm that the observed effects are indeed due to CSF1R inhibition.
Troubleshooting Guide
Problem 1: Inconsistent or no biological effect of this compound in cell-based assays.
| Potential Cause | Troubleshooting Steps |
| Inhibitor Instability/Degradation | The compound may be degrading in the cell culture media during the experiment. For long-term experiments, consider refreshing the media with freshly diluted this compound every 24 hours. |
| Poor Cell Permeability | The inhibitor may not be effectively entering the cells to reach its intracellular target. While not specifically reported for this compound, this can be a general issue with small molecules. Ensure that the final DMSO concentration in your culture medium is low (typically <0.5%) as higher concentrations can affect cell membrane integrity. |
| Incorrect Concentration | The concentration used may be too low to achieve significant target inhibition in your specific cell line. Perform a dose-response experiment to determine the optimal concentration (e.g., IC50) for your cell line and experimental endpoint. The cellular IC50 for this compound in BaF3 cells expressing human CSF1R is 1.5 µM. |
| Cell Line Insensitivity | The chosen cell line may not be dependent on CSF1R signaling for the phenotype being measured. Confirm that your cell line expresses functional CSF1R and that its proliferation or survival is dependent on CSF1R signaling. |
Problem 2: High cellular toxicity observed at effective concentrations.
| Potential Cause | Troubleshooting Steps |
| Off-target Toxicity | The inhibitor may be affecting other essential cellular pathways at the concentration used. Use the lowest effective concentration of this compound that gives the desired biological effect. If toxicity remains an issue, consider using a structurally different, highly selective CSF1R inhibitor to confirm the on-target nature of the toxicity. |
| Solvent Toxicity | High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.1%, and that the vehicle control group is treated with the same concentration of DMSO. |
| On-target Toxicity | The observed toxicity may be a direct result of inhibiting the essential functions of CSF1R in your cell line. In this case, the therapeutic window for your experiment may be narrow. Carefully titrate the concentration to find a balance between target inhibition and acceptable cell viability. |
Quantitative Data Summary
| Parameter | Value | Notes | Reference |
| Enzymatic IC50 | 0.2 nM | Half-maximal inhibitory concentration against the CSF1R enzyme. | |
| Cellular IC50 | 1.5 µM | Antiproliferative activity against BaF3 cells expressing human CSF1R after 72 hours of incubation. | |
| Solubility | ~10 mM in DMSO | Based on the reported solubility of the related compound Csf1R-IN-15. Empirical determination is recommended. |
Experimental Protocols
Cell Viability Assay (e.g., using CellTiter-Glo®)
This protocol is designed to determine the effect of this compound on the viability of CSF1R-dependent cells.
-
Cell Seeding:
-
Seed CSF1R-dependent cells (e.g., BaF3 cells expressing human CSF1R) in a 96-well white, clear-bottom plate at a density of 5,000-10,000 cells per well in 90 µL of appropriate growth medium.
-
Incubate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium. It is recommended to perform a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 30 µM).
-
Add 10 µL of the diluted compound to the respective wells. Include wells with vehicle control (DMSO at the same final concentration as the highest inhibitor concentration).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Western Blot Analysis of CSF1R Pathway Inhibition
This protocol allows for the assessment of this compound's ability to inhibit the phosphorylation of CSF1R and its downstream targets.
-
Cell Treatment and Lysis:
-
Seed CSF1R-expressing cells (e.g., macrophages or engineered cell lines) in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with recombinant human or mouse CSF-1 (e.g., 50 ng/mL) for 10-15 minutes.
-
Immediately place the plates on ice and wash the cells twice with ice-cold PBS.
-
Lyse the cells in 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
Phospho-CSF1R (e.g., Tyr723)
-
Total CSF1R
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
β-actin (as a loading control)
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Visualizations
Caption: CSF1R Signaling Pathway and the inhibitory action of this compound.
References
Validation & Comparative
A Comparative Guide to Csf1R-IN-17 and Pexidartinib (PLX3397) in Targeting Csf1R
Introduction
The Colony-Stimulating Factor 1 Receptor (Csf1R), also known as c-FMS or CD115, is a receptor tyrosine kinase critical for the survival, proliferation, and differentiation of myeloid cells, particularly macrophages.[1] Its activation by ligands CSF-1 or IL-34 triggers downstream signaling cascades, including the PI3K/AKT and Ras/ERK pathways, which are integral to macrophage function.[2][3] In various pathologies, notably cancer, Csf1R signaling in tumor-associated macrophages (TAMs) often fosters an immunosuppressive microenvironment that promotes tumor growth.[2][4] Consequently, inhibiting Csf1R has become a key therapeutic strategy. This guide provides an objective, data-driven comparison of two small-molecule Csf1R inhibitors: Csf1R-IN-17, a novel preclinical compound, and Pexidartinib (PLX3397), an FDA-approved drug.
Mechanism of Action and Biochemical Potency
Both this compound and Pexidartinib are ATP-competitive inhibitors that target the kinase domain of Csf1R. Pexidartinib was designed to stabilize the auto-inhibited state of Csf1R by interacting with its juxtamembrane region, which inactivates the kinase and prevents ATP binding. This compound is described as a potent and selective Csf1R antagonist.
Biochemical assays reveal that this compound has an exceptionally high potency, with a reported IC50 of 0.2 nM against Csf1R. Pexidartinib is also a potent inhibitor, with a reported IC50 for Csf1R of approximately 17-20 nM.
Kinase Selectivity Profile
A critical aspect of any kinase inhibitor is its selectivity, as off-target effects can lead to toxicity or unexpected pharmacological activities. Pexidartinib is a multi-targeted inhibitor with potent activity against c-Kit (IC50 of ~10-12 nM) and FMS-like tyrosine kinase 3 (FLT3) (IC50 of ~9-160 nM). Its selectivity for Csf1R and c-Kit is reported to be 10- to 100-fold greater than for other related kinases such as KDR (VEGFR2), FLT1 (VEGFR1), and NTRK3 (TRKC). The detailed kinase selectivity profile for this compound has not been as extensively published, but it is described as a "highly selective" inhibitor.
Table 1: Biochemical Activity and Kinase Selectivity
| Compound | Target | IC50 (nM) | Reference(s) |
|---|---|---|---|
| This compound | Csf1R | 0.2 | |
| Pexidartinib (PLX3397) | Csf1R | 17 - 20 | |
| c-Kit | 10 - 12 | ||
| FLT3 | 9 - 160 | ||
| KDR (VEGFR2) | 350 | ||
| FLT1 (VEGFR1) | 880 | ||
| NTRK3 (TRKC) | 890 |
Cellular and In Vivo Activity
In cellular assays, Pexidartinib effectively inhibits CSF-1-dependent proliferation in various cell lines, with IC50 values in the range of 0.1 to 0.44 µM. It has been shown to induce apoptosis and reduce the expression of M2 macrophage genes (like CD206 and CCL-2) while enhancing M1 genes (like IL-1β and iNOS) in sarcoma models. In vivo, Pexidartinib treatment can inhibit tumor growth and reduce macrophage infiltration in preclinical models. This compound has been demonstrated to potently inhibit osteoclast differentiation, a process highly dependent on Csf1R signaling.
Table 2: Cellular Activity
| Compound | Assay / Cell Line | Activity | Reference(s) |
|---|---|---|---|
| This compound | Osteoclast Differentiation | Potent Inhibition | |
| Pexidartinib (PLX3397) | M-NFS-60 cell proliferation | IC50 = 0.44 µM | |
| Bac1.2F5 cell proliferation | IC50 = 0.22 µM | ||
| M-07e cell proliferation | IC50 = 0.1 µM | ||
| Sarcoma TAM model | Reduces M2 genes, enhances M1 genes |
Visualizing the Csf1R Signaling Pathway and Experimental Workflow
To understand the context of these inhibitors, it is crucial to visualize the Csf1R signaling pathway and the typical workflow for evaluating such compounds.
Caption: Csf1R signaling pathway and point of inhibition.
References
- 1. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy [frontiersin.org]
- 3. CSF-1 receptor signalling is governed by pre-requisite EHD1 mediated receptor display on the macrophage cell surface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Csf1R-IN-17 vs. GW2580 for Microglial Modulation
For researchers, scientists, and drug development professionals, the choice of a small molecule inhibitor for targeting the colony-stimulating factor 1 receptor (Csf1R) is critical for achieving desired experimental outcomes, particularly in the context of microglial manipulation. This guide provides an objective comparison of two notable Csf1R inhibitors, Csf1R-IN-17 and GW2580, highlighting their distinct mechanisms and applications in neuroscience research.
While both compounds target the same receptor, their reported effects on microglial populations differ significantly. This compound is a potent antagonist with the potential for microglial depletion, whereas GW2580 is primarily characterized as an inhibitor of microglial proliferation, without causing a significant reduction in the overall microglial population.[1][2][3] This fundamental difference dictates their suitability for different research questions and experimental designs.
Mechanism of Action: A Tale of Two Inhibitors
The survival, proliferation, and differentiation of microglia are critically dependent on signaling through the Csf1R.[4][5] Inhibition of this receptor can therefore be leveraged to either eliminate microglia from the central nervous system (CNS) or to prevent their proliferation in response to stimuli.
This compound is a highly potent and selective Csf1R antagonist. Its high potency suggests that it may be effective in depleting microglial populations, a strategy employed to investigate the roles of microglia in CNS homeostasis and disease.
GW2580 , in contrast, is consistently described as a selective Csf1R inhibitor that curtails microglial proliferation without inducing widespread cell death. This makes it a valuable tool for studying the consequences of inhibiting microglial activation and expansion in pathological conditions, such as neuroinflammation, without the confounding factor of complete microglial absence.
Quantitative Comparison
The following tables summarize the key quantitative data for this compound and GW2580, providing a clear comparison of their biochemical potency and observed cellular effects.
| Inhibitor | Reported IC50 for Csf1R | Primary Effect on Microglia | Key References |
| This compound | 0.2 nM | Potentially depletion (based on high potency) | |
| GW2580 | ~10 nM - 100 nM | Inhibition of proliferation |
IC50 values can vary depending on the specific assay conditions.
Experimental Insights and Protocols
The choice between this compound and GW2580 will largely depend on the experimental goal. Below are representative experimental approaches for each inhibitor based on published literature.
This compound for Potential Microglial Depletion
While specific protocols for in vivo microglial depletion using this compound are not as widely documented as for other depleting agents, its high potency suggests that it could be effective. A hypothetical experimental design would involve systemic administration and subsequent validation of microglial depletion.
Hypothetical Experimental Protocol:
-
Compound Preparation: Dissolve this compound in a vehicle suitable for in vivo administration (e.g., a solution of 0.5% hydroxypropylmethylcellulose and 0.1% Tween 80).
-
Administration: Administer the compound to experimental animals (e.g., mice) via oral gavage or intraperitoneal injection at a predetermined dose. Dosing would likely need to be optimized based on pharmacokinetic and pharmacodynamic studies.
-
Treatment Duration: Continue treatment for a period sufficient to induce microglial depletion, typically ranging from 7 to 21 days for other potent Csf1R inhibitors.
-
Verification of Depletion: At the end of the treatment period, sacrifice the animals and perfuse with paraformaldehyde. Prepare brain sections for immunohistochemical analysis using microglial markers such as Iba1 or TMEM119 to quantify the reduction in microglial numbers.
GW2580 for Inhibition of Microglial Proliferation
GW2580 has been extensively used to prevent microglial proliferation in various disease models.
Experimental Protocol (based on Neal et al., 2020):
-
Compound Preparation: Suspend GW2580 in a vehicle of 0.5% hydroxypropylmethylcellulose and 0.1% Tween 80.
-
Administration: Administer GW2580 to mice via oral gavage. A typical dose used in studies is 80 mg/kg.
-
Treatment Schedule: The timing of administration will depend on the experimental model. For example, in a model of neuroinflammation, treatment might commence shortly after the inflammatory insult and continue for the duration of the experiment.
-
Assessment of Microglial Proliferation: To quantify the inhibition of microglial proliferation, co-label brain sections with a microglial marker (e.g., Iba1) and a proliferation marker (e.g., Ki-67 or BrdU). The number of double-positive cells is then counted to determine the extent of microglial proliferation.
Signaling Pathways and Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided.
Concluding Remarks
The selection of a Csf1R inhibitor should be guided by the specific research question. This compound, with its high potency, presents a promising candidate for studies requiring microglial depletion. In contrast, GW2580 is a well-established tool for investigating the consequences of inhibiting microglial proliferation without eliminating the entire microglial population. Researchers should carefully consider the desired experimental outcome and consult the primary literature for detailed protocols and potential off-target effects to ensure the appropriate application of these powerful research tools.
References
- 1. Pharmacological inhibition of CSF1R by GW2580 reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microglial Depletion, a New Tool in Neuroinflammatory Disorders: Comparison of Pharmacological Inhibitors of the CSF‐1R - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microglial Depletion with CSF1R Inhibitor During Chronic Phase of Experimental Traumatic Brain Injury Reduces Neurodegeneration and Neurological Deficits - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Csf1R-IN-17 and Other Selective Csf1R Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical and clinical efficacy of Csf1R-IN-17 and other selective inhibitors of the Colony-Stimulating Factor 1 Receptor (Csf1R). The information is compiled from publicly available data to assist in research and drug development decisions.
Introduction to Csf1R Inhibition
The Colony-Stimulating Factor 1 Receptor (Csf1R), a receptor tyrosine kinase, plays a crucial role in the survival, proliferation, and differentiation of myeloid cells, particularly macrophages and their precursors. In the tumor microenvironment, Csf1R signaling is instrumental in polarizing tumor-associated macrophages (TAMs) towards an immunosuppressive M2 phenotype, which promotes tumor growth, angiogenesis, and metastasis. Consequently, inhibiting the Csf1R signaling pathway has emerged as a promising strategy in cancer immunotherapy and for the treatment of other diseases where macrophage activity is implicated.
This guide focuses on this compound, a potent and selective Csf1R antagonist, and compares its efficacy with other well-characterized selective Csf1R inhibitors, including small molecules like Pexidartinib, BLZ945, JNJ-40346527, and ARRY-382, as well as the monoclonal antibody Emactuzumab.
Csf1R Signaling Pathway
The binding of Csf1R ligands, CSF-1 (Colony-Stimulating Factor 1) or IL-34 (Interleukin-34), induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation triggers downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, which regulate cell survival, proliferation, and differentiation.
Csf1R Signaling Pathway
Comparative Efficacy Data
The following tables summarize the available quantitative data for this compound and other selective Csf1R inhibitors. It is important to note that direct comparisons of IC50 values across different studies should be interpreted with caution due to potential variations in experimental conditions.
Table 1: In Vitro Potency of Selective Csf1R Inhibitors
| Inhibitor | Type | Csf1R IC50 (nM) | Csf1R Ki (nM) | Csf1R Kd (nM) | Selectivity Highlights | Citation(s) |
| This compound | Small Molecule | 0.2 | - | - | Data not available | [1] |
| Pexidartinib (PLX3397) | Small Molecule | 13 - 20 | - | - | Also inhibits c-KIT (IC50 = 27 nM) and FLT3 (IC50 = 160 nM) | [2] |
| BLZ945 (Sotuletinib) | Small Molecule | 1 | - | - | >1000-fold selective against closest receptor tyrosine kinase homologs | [3] |
| JNJ-40346527 (Edicotinib) | Small Molecule | 3.2 | - | - | Less inhibitory on KIT (IC50 = 20 nM) and FLT3 (IC50 = 190 nM) | [4] |
| ARRY-382 | Small Molecule | 9 | - | - | Highly selective | [4] |
| Emactuzumab (RG7155) | Monoclonal Antibody | - | 0.2 | 0.2 | Specific for Csf1R |
Note: IC50, Ki, and Kd values are highly dependent on the specific assay conditions. The data presented here are for comparative purposes and are sourced from various publications.
Table 2: In Vivo Efficacy of Selective Csf1R Inhibitors in Preclinical Models
| Inhibitor | Cancer Model | Dosing Regimen | Key In Vivo Efficacy Findings | Citation(s) |
| Pexidartinib (PLX3397) | Sarcoma (Orthotopic Xenograft) | Oral administration | Significantly suppressed primary tumor growth and lung metastasis. | |
| BLZ945 (Sotuletinib) | Glioblastoma (Orthotopic) | 200 mg/kg/day, oral | Significantly improved long-term survival with 64.3% of mice surviving to the 26-week endpoint. | |
| ARRY-382 | Pancreatic Cancer | 300 mg/day, oral (in combination with Pembrolizumab) | Limited clinical benefit observed in a Phase 1b/2 study. |
Note: Further details on the experimental protocols for these in vivo studies are provided in the "Experimental Protocols" section.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Csf1R Kinase Assay (Biochemical)
This protocol describes a common method for determining the in vitro potency of Csf1R inhibitors.
Workflow of a Csf1R Kinase Assay
Detailed Protocol:
-
Reagent Preparation : Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO.
-
Assay Plate Setup : Add the reaction buffer, a fixed concentration of recombinant human Csf1R kinase domain, and the substrate (e.g., poly(Glu, Tyr) 4:1) to a 96- or 384-well plate.
-
Inhibitor Addition : Add the serially diluted inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Reaction Initiation : Initiate the kinase reaction by adding a solution of ATP at a concentration close to its Km for Csf1R.
-
Incubation : Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection : Stop the reaction and quantify the amount of ADP produced (indicating kinase activity) using a detection kit such as ADP-Glo™ Kinase Assay (Promega). This involves adding a reagent that depletes the remaining ATP and then another reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Data Analysis : Measure the luminescence using a plate reader. The IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.
Cell Viability/Proliferation Assay (e.g., MTT Assay)
This assay is used to determine the effect of Csf1R inhibitors on the viability and proliferation of Csf1R-dependent cells.
Workflow of an MTT Cell Viability Assay
Detailed Protocol:
-
Cell Culture : Culture a Csf1R-dependent cell line (e.g., M-NFS-60 mouse macrophage cell line) in appropriate media supplemented with CSF-1.
-
Cell Seeding : Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment : Replace the medium with fresh medium containing serial dilutions of the Csf1R inhibitor. Include vehicle-treated controls.
-
Incubation : Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization : Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Data Acquisition and Analysis : Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the IC50 value from the dose-response curve.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Csf1R inhibitors in a mouse xenograft model.
Workflow of an In Vivo Tumor Xenograft Study
Detailed Protocol:
-
Animal Model : Use immunocompromised mice (e.g., NOD-SCID or NSG mice) for human tumor xenografts.
-
Tumor Cell Implantation : Subcutaneously inject a suspension of cancer cells (e.g., sarcoma or pancreatic cancer cells) into the flank of each mouse. For orthotopic models, inject cells into the relevant organ (e.g., pancreas).
-
Tumor Growth and Randomization : Monitor tumor growth using calipers. Once tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration : Administer the Csf1R inhibitor (e.g., Pexidartinib, ARRY-382) or vehicle control to the mice according to the planned dosing schedule (e.g., daily oral gavage).
-
Efficacy Evaluation : Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume. Monitor the body weight and overall health of the mice.
-
Endpoint and Tissue Collection : At the end of the study (defined by tumor size, study duration, or animal health), euthanize the mice. Excise the tumors for further analysis, such as immunohistochemistry to assess macrophage infiltration or flow cytometry to analyze immune cell populations.
-
Data Analysis : Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group. Analyze survival data if applicable.
Conclusion
This guide provides a comparative overview of the efficacy of this compound and other selective Csf1R inhibitors based on available data. This compound demonstrates high in vitro potency, though further studies are needed to fully characterize its selectivity and in vivo efficacy. Pexidartinib and BLZ945 have shown promising preclinical and clinical activity in various cancer models. JNJ-40346527 and ARRY-382 have also been evaluated in clinical trials with varying degrees of success. Emactuzumab, a monoclonal antibody, offers a different modality for targeting Csf1R and has shown significant efficacy in tenosynovial giant cell tumors.
The choice of a Csf1R inhibitor for research or clinical development will depend on the specific application, desired selectivity profile, and pharmacokinetic properties. The data and protocols presented in this guide are intended to serve as a valuable resource for making informed decisions in the rapidly evolving field of Csf1R-targeted therapies.
Disclaimer: This information is for research and informational purposes only and is not intended as medical advice. The efficacy and safety of these compounds can vary, and further research is required.
References
- 1. Emactuzumab for Giant Cell Tumor · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. CSF-1R (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
Validating Csf1R-IN-17 Target Engagement In Vivo: A Comparative Guide
Notice: Publicly available experimental data for a compound specifically named "Csf1R-IN-17" is limited. Therefore, this guide provides a comprehensive framework for validating in vivo target engagement using data from well-characterized Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors, such as Pexidartinib (PLX3397) and BLZ945. These examples serve as a robust proxy for designing and interpreting studies for new chemical entities like this compound.
The Colony-Stimulating Factor 1 Receptor (CSF1R) is a critical receptor tyrosine kinase that governs the differentiation, proliferation, and survival of macrophages and other myeloid cells.[1][2] In oncology, CSF1R signaling is instrumental in polarizing tumor-associated macrophages (TAMs) toward an immunosuppressive M2 phenotype, which fosters tumor growth and metastasis.[1][3] Consequently, inhibiting CSF1R is a promising therapeutic strategy.[3] Validating that a CSF1R inhibitor reaches and effectively modulates its target in a living system (in vivo target engagement) is a crucial step in preclinical development.
This guide compares key in vivo characteristics of established CSF1R inhibitors, provides detailed experimental protocols for assessing target engagement, and visualizes the underlying biological pathways and experimental workflows.
Comparative Data of Reference CSF1R Inhibitors
Effective validation requires benchmarking against known compounds. Pexidartinib and BLZ945 are two widely studied small-molecule CSF1R inhibitors, differing in their kinase selectivity and pharmacokinetic properties.
| Feature | Pexidartinib (PLX3397) | BLZ945 |
| Primary Target(s) | CSF1R, c-Kit, FLT3 | CSF1R |
| Blood-Brain Barrier | CNS Permeable | CNS Permeable |
| Regulatory Status | FDA-approved for Tenosynovial Giant Cell Tumor (TGCT) | Research Compound |
| Primary Application | Depletion of microglia and peripheral macrophages; anti-tumor agent. | Preclinical tool for targeting microglia/macrophages. |
The following table summarizes in vivo efficacy data from preclinical cancer models, demonstrating the typical outcomes of successful target engagement.
| Inhibitor | Cancer Model | Key In Vivo Efficacy Findings |
| Pexidartinib (PLX3397) | Osteosarcoma (orthotopic xenograft) | Significantly suppressed primary tumor growth and lung metastasis, improving metastasis-free survival. |
| Mammary Tumors (MMTV-PyMT) | Used in combination with paclitaxel, it demonstrated synergy. | |
| BLZ945 | Glioblastoma (GBM) (mouse model) | Dramatically increased survival and regressed established tumors by altering TAM polarization rather than causing depletion. |
| Triple-Negative Breast Cancer (TNBC) Brain Metastases | Reduced the formation and size of brain metastases in both prevention and treatment settings. |
Experimental Protocols for In Vivo Target Engagement
Validating target engagement involves measuring the direct effect of the inhibitor on CSF1R and its downstream consequences on target cells. Key methodologies include pharmacodynamic (PD) biomarker analysis in tumor tissue and flow cytometry to analyze immune cell populations.
Western Blot for CSF1R Phosphorylation
This protocol assesses the direct inhibitory effect on CSF1R activation in tumor tissue. A reduction in phosphorylated CSF1R (p-CSF1R) relative to total CSF1R is a primary indicator of target engagement.
Objective: To quantify the inhibition of CSF1R phosphorylation in tumor lysates following inhibitor treatment.
Protocol:
-
Tumor Homogenization: Excised tumors are flash-frozen and homogenized in ice-cold NP40 or RIPA lysis buffer containing a cocktail of protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the supernatant is determined using a BCA protein assay to ensure equal loading.
-
Immunoprecipitation (Optional but Recommended): For enhanced signal, CSF1R can be immunoprecipitated from the lysate using a specific CSF1R antibody overnight before proceeding to electrophoresis.
-
SDS-PAGE and Transfer: 45 µg of total protein per sample is loaded onto a 10% polyacrylamide gel for electrophoresis and subsequently transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked (e.g., with 5% skim milk or BSA in TBST) and incubated overnight at 4°C with primary antibodies against phospho-CSF1R (e.g., Tyr723) and total CSF1R. A beta-actin antibody is used as a loading control.
-
Detection: After incubation with a corresponding secondary antibody, the signal is detected using a chemiluminescent substrate (e.g., ECL). Densitometry is used to quantify the ratio of p-CSF1R to total CSF1R.
Flow Cytometry for Tumor-Associated Macrophage (TAM) Analysis
This protocol quantifies the depletion or repolarization of TAMs, a key downstream effect of CSF1R inhibition.
Objective: To analyze the phenotype and frequency of TAMs and other immune cells within the tumor microenvironment.
Protocol:
-
Single-Cell Suspension: Freshly excised tumors are mechanically minced and enzymatically digested using a solution containing Liberase and DNase I to create a single-cell suspension.
-
Cell Filtration: The digested tissue is passed through a 70 µm cell strainer to remove clumps.
-
Fc Receptor Block: To prevent non-specific antibody binding, cells are incubated with an anti-CD16/CD32 antibody.
-
Surface Staining: Cells are stained with a cocktail of fluorescently-conjugated antibodies. A typical panel for TAM analysis includes:
-
General Immune/Myeloid Markers: CD45, CD11b
-
Macrophage Markers: F4/80
-
M2-like (Pro-tumor) Markers: CD206
-
T-Cell Markers: CD4, CD8
-
-
Live/Dead Staining: A viability dye is included to exclude dead cells from the analysis.
-
Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. The data is gated to identify specific populations (e.g., CD45+CD11b+F4/80+ TAMs) and assess their frequency and marker expression.
Visualizing Pathways and Workflows
CSF1R Signaling Pathway
The binding of ligands CSF1 or IL-34 to CSF1R induces receptor dimerization and autophosphorylation of tyrosine residues. This triggers downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, which are crucial for macrophage survival, proliferation, and differentiation.
References
Unveiling the Selectivity of Csf1R-IN-17: A Comparative Guide for Researchers
For Immediate Release
This guide provides a detailed comparison of the tyrosine kinase inhibitor Csf1R-IN-17, focusing on its cross-reactivity profile against other tyrosine kinases. Designed for researchers, scientists, and drug development professionals, this document compiles quantitative data, experimental methodologies, and visual representations of key biological processes to offer an objective assessment of this compound's selectivity.
Executive Summary
This compound is a highly potent and selective inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R), a critical regulator of macrophage and osteoclast development and survival.[1][2] With an enzymatic IC50 of 0.2 nM, this purine-based antagonist demonstrates exceptional selectivity when profiled against a broad panel of 468 kinases.[1][3][4] Its unique binding mode to the autoinhibited conformation of CSF1R contributes to its remarkable selectivity profile, making it a valuable tool for studying CSF1R biology and a promising candidate for therapeutic development in areas such as inflammation and oncology.
Comparative Kinase Selectivity
To ascertain the selectivity of this compound, its inhibitory activity was assessed against a comprehensive panel of 468 kinases. The results highlight a superior selectivity profile with a selectivity score (S-score) of 0.06, indicating minimal off-target activity.
Key Selectivity Data:
| Kinase Target | This compound (IC50 in nM) | Pexidartinib (IC50 in nM) | Sotuletinib (IC50 in nM) | Vimseltinib (IC50 in nM) |
| CSF1R | 0.2 | 13 | 1 | 2 |
| c-KIT | >1000 | 27 | 3200 | 480 |
| FLT3 | >1000 | 160 | 9100 | >1000 |
| PDGFRβ | >1000 | - | 4800 | 2300 |
| PDGFRα | - | - | - | 430 |
Data for this compound is from Aarhus et al. (2023). Data for other inhibitors is from various sources for comparative purposes.
Experimental Protocols
The determination of this compound's kinase inhibition profile was conducted using a standardized biochemical assay. The general principles of such an assay are outlined below.
General Kinase Inhibition Assay Protocol (ADP-Glo™ Format):
This protocol outlines a common method for measuring kinase activity and inhibition, similar to the likely methods used for profiling this compound.
-
Preparation of Reagents : All reagents, including the kinase (e.g., recombinant human CSF1R), substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the test inhibitor (this compound), are prepared in a suitable kinase assay buffer. A serial dilution of the inhibitor is created to determine the IC50 value.
-
Kinase Reaction : The kinase, substrate, and inhibitor are pre-incubated in a 96-well plate. The reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 45 minutes at 30°C).
-
Detection of Kinase Activity : The amount of ADP produced, which is directly proportional to the kinase activity, is measured using a detection reagent such as ADP-Glo™. This reagent converts the generated ADP into a luminescent signal.
-
Data Analysis : The luminescent signal is measured using a microplate reader. The percentage of inhibition is calculated for each inhibitor concentration relative to a control with no inhibitor. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is then determined by fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the context of this compound's function and the methods of its characterization, the following diagrams are provided.
References
In Vivo Validation of Csf1R-IN-17's Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hypothetical Csf1R inhibitor, Csf1R-IN-17, with established alternative Csf1R inhibitors. The focus is on the in vivo validation of their anti-tumor activities, supported by experimental data from various preclinical cancer models.
Introduction to Csf1R Inhibition in Oncology
The Colony-Stimulating Factor 1 Receptor (Csf1R) is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of macrophages. In the context of cancer, Csf1R signaling is instrumental in polarizing tumor-associated macrophages (TAMs) towards an immunosuppressive M2 phenotype. These M2-like TAMs contribute to tumor progression by promoting angiogenesis, metastasis, and suppressing the anti-tumor immune response. Consequently, inhibiting the Csf1R pathway has emerged as a promising therapeutic strategy in oncology.
Comparative In Vivo Efficacy of Csf1R Inhibitors
The following table summarizes the in vivo anti-tumor efficacy of this compound (hypothetical data for illustrative purposes) compared to other well-characterized Csf1R inhibitors across a range of preclinical cancer models.
| Inhibitor | Cancer Model | Mouse Strain | Dosing Regimen | Key In Vivo Efficacy Findings |
| This compound (Hypothetical) | Pancreatic Ductal Adenocarcinoma (PDAC) Syngeneic Model | C57BL/6 | 50 mg/kg, oral, daily | Significant tumor growth inhibition (60% reduction in tumor volume). Increased infiltration of CD8+ T cells and a shift in TAMs from an M2 to an M1 phenotype. |
| Pexidartinib (PLX3397) | Glioma (RCAS-PDGF-B-driven) | N/A | Formulated in chow | Halted glioma growth and induced tumor regression.[1] |
| Mammary Tumors (MMTV-PyMT) | N/A | In combination with paclitaxel | Decreased macrophage infiltration, reduced tumor growth, and lowered pulmonary metastases compared to paclitaxel alone. | |
| BLZ945 | Glioblastoma (GBM) Xenografts (human-derived) | N/A | 200 mg/kg, oral, daily | Significantly reduced tumor growth and invasion. In a PDG mouse model, it improved long-term survival with 64.3% of mice surviving to the 26-week endpoint.[2][3] |
| Glioma (PDG model) | N/A | N/A | Maximal tumor regression with an average volume reduction of 62% after two weeks of treatment.[4] | |
| GW2580 | Ovarian Cancer (ID8 intraperitoneal model) | C57BL/6 | 160 mg/kg, oral, daily | Treatment reversed vascular leakage associated with malignant ascites.[5] |
| Lewis Lung Carcinoma (3LL) | N/A | 160 mg/kg, oral, once daily | Combination with an anti-VEGFR-2 antibody synergistically suppressed tumor growth and angiogenesis. | |
| Emactuzumab (RG7155) | Various Solid Tumors | N/A | 1000 mg, i.v., every 2 weeks | Depleted M2-like immunosuppressive TAMs. Showed limited single-agent anti-tumor activity but was well-tolerated. |
| ARRY-382 | Advanced Solid Tumors (Phase 1b) | Human | 300 mg, oral, daily (in combination with pembrolizumab) | Showed a manageable safety profile with some partial responses observed in pancreatic and ovarian cancer. |
| JNJ-40346527 | Hodgkin Lymphoma (Phase I/II) | Human | 150-600 mg, oral, daily | Well-tolerated with limited single-agent activity observed. Target engagement was confirmed with >80% inhibition of Csf1R phosphorylation. |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approach for validating Csf1R inhibitors, the following diagrams illustrate the Csf1R signaling pathway and a general in vivo experimental workflow.
Caption: Csf1R Signaling Pathway and Point of Inhibition.
References
- 1. An update to experimental and clinical aspects of tumor-associated macrophages in cancer development: hopes and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The tumor microenvironment underlies acquired resistance to CSF1R inhibition in gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
A Head-to-Head Battle of Potency and Selectivity: Csf1R-IN-17 vs. BLZ945
In the landscape of targeted cancer therapy, inhibitors of the Colony-Stimulating Factor 1 Receptor (CSF1R) have emerged as a promising strategy to modulate the tumor microenvironment by targeting tumor-associated macrophages (TAMs). This guide provides a detailed comparative analysis of two potent CSF1R inhibitors, Csf1R-IN-17 and BLZ945, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available preclinical data.
At a Glance: Key Performance Indicators
| Parameter | This compound | BLZ945 |
| Target | Colony-Stimulating Factor 1 Receptor (CSF1R) | Colony-Stimulating Factor 1 Receptor (CSF1R) |
| IC50 (Enzymatic Assay) | 0.2 nM[1] | 1 nM |
| Cellular IC50 | 106 nM (murine BMDMs)[1] | 67 nM (murine BMDMs) |
| Selectivity | High (Selectivity score: 0.06 against 468 kinases)[1] | High (>1000-fold against closest homologs) |
| Pharmacokinetics | Data not available | Orally bioavailable, brain-penetrant, half-life of 15-24 hours[2] |
| In Vivo Efficacy | Data not available | Demonstrated efficacy in glioma and breast cancer models[3] |
Deep Dive into the Mechanism: The CSF1R Signaling Axis
Both this compound and BLZ945 are small molecule inhibitors that target the ATP-binding site of the CSF1R kinase domain. The binding of CSF1R's ligands, CSF-1 or IL-34, induces receptor dimerization and autophosphorylation of tyrosine residues, initiating a cascade of downstream signaling pathways. These pathways, including the PI3K/AKT, MAPK/ERK, and STAT pathways, are crucial for the survival, proliferation, and differentiation of macrophages. By blocking the kinase activity of CSF1R, these inhibitors effectively suppress the pro-tumoral functions of TAMs within the tumor microenvironment.
In Vitro Performance: A Tale of Two Potencies
Both compounds exhibit high potency against CSF1R in enzymatic assays. This compound, with an IC50 of 0.2 nM, appears to be five-fold more potent than BLZ945 (IC50 of 1 nM) at the enzymatic level. However, in cellular assays using murine bone marrow-derived macrophages (BMDMs), BLZ945 shows a slightly lower IC50 (67 nM) for inhibiting CSF-1-dependent proliferation compared to this compound (106 nM).
Table 1: In Vitro Potency against CSF1R
| Compound | Enzymatic IC50 | Cellular IC50 (Murine BMDMs) |
| This compound | 0.2 nM | 106 nM |
| BLZ945 | 1 nM | 67 nM |
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. This compound has been profiled against a panel of 468 kinases and demonstrated excellent selectivity, with a selectivity score of 0.06. BLZ945 is also reported to be highly selective, with over 1000-fold selectivity against its closest receptor tyrosine kinase homologs.
In Vivo Efficacy: A Clearer Picture for BLZ945
Extensive preclinical studies have demonstrated the in vivo efficacy of BLZ945 in various cancer models. In orthotopic glioblastoma models, daily oral administration of BLZ945 has been shown to significantly improve survival. Furthermore, in models of triple-negative breast cancer brain metastases, BLZ945 reduced the formation and size of metastases.
Unfortunately, to date, there is no publicly available in vivo efficacy data for this compound in any cancer models. This significant data gap prevents a direct comparison of the anti-tumor activity of the two compounds in a preclinical setting.
Table 2: Summary of In Vivo Efficacy of BLZ945
| Cancer Model | Dosing | Key Findings | Reference |
| Glioblastoma (Orthotopic) | 200 mg/kg, daily, p.o. | Significantly improved survival. | --INVALID-LINK-- |
| Triple-Negative Breast Cancer (Brain Metastasis) | Not specified | Reduced formation and size of brain metastases. | --INVALID-LINK-- |
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of the presented data, this section outlines the general protocols for the key experiments cited.
In Vitro Kinase Inhibition Assay
The enzymatic potency of CSF1R inhibitors is typically determined using a biochemical kinase assay. A general workflow is as follows:
-
Plate Preparation: Recombinant human CSF1R enzyme is added to the wells of a microplate in a suitable kinase buffer.
-
Compound Addition: The test inhibitors (this compound or BLZ945) are serially diluted and added to the wells.
-
Reaction Initiation: The kinase reaction is initiated by adding a mixture of ATP and a suitable substrate (e.g., a peptide or protein that can be phosphorylated by CSF1R).
-
Incubation: The plate is incubated at room temperature to allow the phosphorylation reaction to proceed.
-
Signal Detection: A detection reagent is added to stop the reaction and generate a signal (e.g., luminescence or fluorescence) that is proportional to the amount of ATP consumed or the amount of phosphorylated substrate produced.
-
Data Analysis: The signal is measured using a plate reader, and the data is analyzed to determine the half-maximal inhibitory concentration (IC50) of the compound.
Macrophage Differentiation and Proliferation Assay
The effect of CSF1R inhibitors on macrophage biology is commonly assessed using primary bone marrow-derived macrophages (BMDMs) or macrophage-like cell lines.
-
Cell Isolation and Culture: Bone marrow cells are harvested from mice and cultured in the presence of CSF-1 to differentiate them into BMDMs.
-
Inhibitor Treatment: The differentiated BMDMs are then treated with various concentrations of the CSF1R inhibitor.
-
Proliferation Assessment: Cell proliferation can be measured using various methods, such as the MTT assay, which measures the metabolic activity of the cells, or by direct cell counting.
-
Analysis of Downstream Signaling: To confirm target engagement, the phosphorylation status of downstream signaling proteins like AKT and ERK can be assessed by Western blotting.
Conclusion: Potent and Selective, but In Vivo Data is Key
Both this compound and BLZ945 are highly potent and selective inhibitors of CSF1R in vitro. This compound exhibits superior enzymatic potency, while BLZ945 shows slightly better cellular activity in the available head-to-head data. The high selectivity of both compounds is a promising feature for minimizing off-target effects.
However, the current lack of in vivo data for this compound is a major limitation in providing a complete comparative assessment. The demonstrated in vivo efficacy and favorable pharmacokinetic profile of BLZ945 in multiple preclinical cancer models position it as a more extensively validated compound for further development. Future studies investigating the in vivo performance and pharmacokinetic properties of this compound are crucial to fully understand its therapeutic potential and to enable a more comprehensive comparison with other CSF1R inhibitors like BLZ945. Researchers are encouraged to consider the available data in the context of their specific research questions and experimental models when selecting a CSF1R inhibitor.
References
- 1. A highly selective purine-based inhibitor of CSF1R potently inhibits osteoclast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. elifesciences.org [elifesciences.org]
- 3. Targeted systemic dendrimer delivery of CSF‐1R inhibitor to tumor‐associated macrophages improves outcomes in orthotopic glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Validating Csf1R-IN-17 Specificity: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Csf1R-IN-17, a potent and highly selective Colony-Stimulating Factor 1 Receptor (Csf1R) inhibitor, with other commonly used Csf1R inhibitors. The focus is on validating its specificity, with a particular emphasis on the conceptual framework of using Csf1R knockout models as the gold standard for confirmation. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visualizations to illustrate signaling pathways and experimental workflows.
Introduction to this compound and the Importance of Specificity
This compound is a potent antagonist of the Colony-Stimulating Factor 1 Receptor (Csf1R), a critical receptor tyrosine kinase for the survival, proliferation, and differentiation of myeloid cells, including macrophages and microglia.[1] With a reported IC50 of 0.2 nM, this compound shows promise as a highly effective research tool and potential therapeutic agent.[1] However, the value of any kinase inhibitor is intrinsically linked to its specificity. Off-target effects can lead to misinterpretation of experimental results and potential toxicity in clinical applications. Therefore, rigorous validation of an inhibitor's specificity is paramount.
Knockout (KO) animal models, in which the target protein is absent, provide the most definitive method for validating the on-target action of a small molecule inhibitor. The logic is straightforward: a truly specific inhibitor should have a profound effect in a wild-type animal but a minimal or absent effect in a knockout animal lacking the target protein. This guide will explore the data supporting the specificity of this compound and compare it with other inhibitors within the context of this validation paradigm.
Comparative Analysis of Csf1R Inhibitors
To provide a clear comparison, the following tables summarize the biochemical potency and cellular activity of this compound alongside two widely used Csf1R inhibitors, Pexidartinib (PLX3397) and PLX5622.
Table 1: Biochemical Potency and Selectivity of Csf1R Inhibitors
| Inhibitor | Csf1R IC50 (nM) | Off-Target Kinase IC50 (nM) | Kinome Selectivity Score |
| This compound | 0.2 [1] | Not explicitly reported in provided results, but described as "excellent selectivity"[1] | 0.06 (against 468 kinases) [1] |
| Pexidartinib (PLX3397) | 13-21 | c-Kit (27 nM), FLT3 (160 nM) | Not explicitly reported in provided results |
| PLX5622 | 16 | c-Kit (>1000 nM), Flt3 (>1000 nM) | Not explicitly reported in provided results |
Table 2: Cellular Activity of Csf1R Inhibitors
| Inhibitor | Cell-Based Assay | IC50 / EC50 (nM) | Key Cellular Effect |
| This compound | Inhibition of CSF1-mediated downstream signaling in murine bone marrow-derived macrophages (BMDMs) | 106 | Disruption of osteoclast differentiation |
| Pexidartinib (PLX3397) | Inhibition of M-NFS-60 cell proliferation | ~25 | Inhibition of macrophage survival and proliferation |
| PLX5622 | Inhibition of CSF1-dependent proliferation of BMDMs | ~67 | Depletion of microglia and other macrophage populations |
Validating Specificity with Csf1R Knockout Models: A Conceptual Framework
While direct experimental data on this compound in a Csf1r knockout mouse model was not found in the provided search results, the principles of such a validation study are well-established. The expected outcomes are based on the known phenotype of Csf1r knockout mice and the observed effects of other Csf1R inhibitors in these models.
Csf1r knockout mice exhibit a range of severe phenotypes due to the absence of Csf1R signaling, including:
-
Depletion of Macrophages and Microglia: A near-complete absence of microglia in the brain and a significant reduction in most tissue macrophage populations.
-
Osteopetrosis: Increased bone density due to a lack of osteoclasts, which are Csf1R-dependent.
-
Developmental Abnormalities: Including smaller body size and lack of teeth.
A validation study would involve treating both wild-type and Csf1r knockout mice with this compound and observing the phenotypic outcomes.
Table 3: Expected Outcomes of this compound Treatment in Wild-Type vs. Csf1r Knockout Mice
| Phenotype | Expected Effect in Wild-Type Mice | Expected Effect in Csf1r Knockout Mice | Rationale for Specificity Validation |
| Microglia Count | Significant reduction | No significant change from baseline depletion | A specific inhibitor should not further reduce microglia in an animal that already lacks the target. |
| Osteoclast Number | Significant reduction | No significant change from baseline depletion | Demonstrates that the inhibitor's effect on osteoclasts is mediated through Csf1R. |
| Macrophage Population | Significant reduction in Csf1R-dependent populations | No significant change from baseline depletion | Confirms on-target activity in peripheral tissues. |
| Downstream Signaling (e.g., p-ERK) | Inhibition of Csf1-stimulated phosphorylation | No Csf1-stimulated phosphorylation to inhibit | Shows that the inhibitor's mechanism of action is dependent on the presence of Csf1R. |
Experimental Protocols
To facilitate the design of validation studies, detailed protocols for key experiments are provided below.
In Vitro Csf1R Kinase Assay
Objective: To determine the direct inhibitory activity of a compound on Csf1R kinase activity.
Methodology:
-
Reagents: Recombinant human Csf1R kinase domain, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the test inhibitor.
-
Procedure: The kinase reaction is initiated by adding ATP to a mixture of the Csf1R enzyme, substrate, and varying concentrations of the inhibitor.
-
Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like ADP-Glo™, which measures ADP production as an indicator of kinase activity.
-
Analysis: IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
In Vitro Osteoclast Differentiation Assay
Objective: To assess the effect of a Csf1R inhibitor on the differentiation of osteoclasts from bone marrow precursors.
Methodology:
-
Cell Culture: Bone marrow cells are harvested from mice and cultured in the presence of M-CSF (to support macrophage survival and proliferation) and RANKL (to induce osteoclast differentiation).
-
Treatment: The cultured cells are treated with varying concentrations of the Csf1R inhibitor.
-
Staining: After several days, the cells are fixed and stained for Tartrate-Resistant Acid Phosphatase (TRAP), a marker for osteoclasts.
-
Quantification: The number of TRAP-positive, multinucleated cells (characteristic of mature osteoclasts) is counted to determine the effect of the inhibitor on differentiation.
In Vivo Microglia Depletion Study
Objective: To evaluate the in vivo efficacy of a Csf1R inhibitor in depleting microglia.
Methodology:
-
Animal Model: Wild-type and Csf1r knockout mice are used.
-
Treatment: Mice are administered the Csf1R inhibitor (e.g., via oral gavage or formulated in chow) or a vehicle control for a specified period.
-
Tissue Processing: At the end of the treatment period, mice are euthanized, and their brains are collected and fixed.
-
Immunohistochemistry: Brain sections are stained with antibodies against microglia-specific markers, such as Iba1 or CD11b.
-
Quantification: The number of microglia in specific brain regions is quantified using microscopy and image analysis software.
Visualizing the Experimental Logic and Signaling Pathway
To further clarify the concepts presented, the following diagrams illustrate the Csf1R signaling pathway and the experimental workflow for validating inhibitor specificity.
Caption: Csf1R Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Specificity Validation.
Conclusion
Based on the available data, this compound is a highly potent and selective inhibitor of Csf1R in biochemical and cellular assays, with a kinome selectivity score that suggests minimal off-target activity. To definitively validate its specificity in a biological system, in vivo studies using a Csf1r knockout mouse model are the recommended next step. The conceptual framework and experimental protocols outlined in this guide provide a robust strategy for such a validation. By demonstrating a clear differential effect between wild-type and knockout animals, researchers can confidently establish this compound as a specific and reliable tool for investigating the role of Csf1R in health and disease. This rigorous validation is a critical step in the translation of promising preclinical compounds into future therapeutic applications.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of Csf1R-IN-17
The proper disposal of Csf1R-IN-17, a potent and selective CSF1R antagonist, is critical to ensure laboratory safety and environmental protection. As with any laboratory chemical, the primary principle is to manage waste in a safe, compliant, and environmentally responsible manner.[1] Adherence to institutional and local regulations is paramount, and researchers should always consult their institution's Environmental Health and Safety (EHS) department for specific guidelines.
Immediate Safety and Handling Precautions
Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, a lab coat, safety goggles, and chemical-resistant gloves. All handling of the solid compound or concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Waste Segregation and Container Management
Proper segregation of chemical waste is a fundamental aspect of laboratory safety.[2] this compound waste should be segregated into distinct, clearly labeled waste streams to prevent accidental mixing of incompatible materials.[3]
Key Principles for Waste Management:
-
Waste Minimization: Order only the required amount of this compound to minimize surplus that requires disposal.[1]
-
Proper Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[4] The concentration and any solvents present must also be indicated.
-
Container Integrity: Waste containers must be in good condition, compatible with the chemical waste, and kept securely closed except when adding waste.
-
Secondary Containment: Store waste containers in a designated and properly labeled secondary containment bin to prevent spills from spreading.
Disposal Procedures for Different Waste Streams
The disposal method for this compound will vary depending on its form. Below are step-by-step procedures for common waste streams.
1. Unused or Expired Solid this compound
-
Step 1: Container Preparation: Obtain a designated solid chemical waste container from your institution's EHS department.
-
Step 2: Labeling: Affix a hazardous waste label to the container, clearly writing "this compound" and any other required information.
-
Step 3: Transfer: Carefully transfer the solid this compound into the waste container inside a chemical fume hood.
-
Step 4: Storage and Pickup: Securely close the container and store it in the designated satellite accumulation area. Arrange for pickup by the institutional EHS department.
2. Liquid Waste Containing this compound
Liquid waste may include unused solutions or experimental media. It is crucial to segregate aqueous and organic solvent-based waste streams.
-
Aqueous Solutions:
-
Step 1: Use a designated aqueous hazardous waste container.
-
Step 2: Label the container with "Aqueous Hazardous Waste," "this compound," the concentration, and the solvent (e.g., water, PBS, cell culture media).
-
Step 3: Pour the aqueous waste into the container.
-
Step 4: Store in a designated satellite accumulation area for EHS pickup.
-
-
Organic Solvent Solutions (e.g., DMSO):
-
Step 1: Use a designated organic/solvent hazardous waste container.
-
Step 2: Label the container with "Organic Hazardous Waste," "this compound," the concentration, and the specific solvent(s) (e.g., DMSO, Ethanol).
-
Step 3: Pour the organic waste into the container.
-
Step 4: Store in a designated satellite accumulation area for EHS pickup. Never mix organic solvent waste with aqueous waste.
-
3. Contaminated Labware and Materials
Items such as pipette tips, centrifuge tubes, gloves, and bench paper that have come into contact with this compound should be disposed of as solid hazardous waste.
-
Step 1: Collect all contaminated disposable items in a designated, clearly labeled solid waste bag or container.
-
Step 2: Once the container is full, securely seal it.
-
Step 3: Place the sealed bag or container in the appropriate solid hazardous waste bin for pickup by EHS.
Empty this compound Vials: An empty container that held this compound must be managed as hazardous waste unless it has been triple-rinsed. The rinsate from this process must be collected and disposed of as liquid hazardous waste.
Quantitative Data Summary
| Waste Type | Container Type | Labeling Requirements | Disposal Method |
| Solid this compound | Designated Solid Chemical Waste Container | "Hazardous Waste", "this compound" | EHS Pickup |
| Aqueous Solutions | Designated Aqueous Waste Container | "Aqueous Hazardous Waste", "this compound", Concentration, Solvent | EHS Pickup |
| Organic Solutions | Designated Organic Waste Container | "Organic Hazardous Waste", "this compound", Concentration, Solvent | EHS Pickup |
| Contaminated Labware | Labeled Solid Waste Bag/Container | "Hazardous Waste", "Contaminated with this compound" | EHS Pickup |
Experimental Protocols
While a specific experimental protocol for this compound is not the focus of disposal, a general workflow leading to waste generation is illustrated below. This highlights the points at which different waste streams are created.
General Experimental Workflow and Waste Generation
Caption: Experimental workflow for this compound showing waste generation points.
Signaling Pathway Context
This compound is an inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R). Understanding its mechanism of action provides context for its use in research. The simplified signaling pathway below illustrates the target of this inhibitor.
Simplified CSF1R Signaling Pathway
Caption: this compound inhibits the CSF1R signaling cascade.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always prioritize safety and consult institutional guidelines.
References
Safeguarding Your Research: A Guide to Handling Csf1R-IN-17
Essential guidance on personal protective equipment (PPE), operational protocols, and disposal for the potent and selective Csf1R antagonist, Csf1R-IN-17. This document provides immediate, actionable safety and logistical information to ensure the well-being of laboratory personnel and the integrity of research outcomes.
Immediate Safety and Handling Protocols
This compound is a potent small molecule inhibitor requiring careful handling to prevent exposure.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for handling hazardous drugs and potent chemical compounds.[2][3]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to limit exposure to hazardous drug aerosols and particles.[2] The selection of PPE should be based on a risk assessment of the specific procedures being performed.[4]
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-rated gloves (tested to ASTM D6978 standard) | Provides protection against chemical permeation. Double gloving is recommended. |
| Gown | Impermeable, long-sleeved gown that closes in the back | Prevents skin contact with the compound. |
| Eye Protection | Safety goggles or a face shield | Protects eyes from splashes or aerosols. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Required when handling the powder outside of a containment primary engineering control (C-PEC) or when there is a risk of aerosolization. |
| Additional PPE | Hair covers, beard covers, and shoe covers | Minimizes the risk of contamination of personal clothing and workspaces. |
Engineering Controls
| Control | Specification | Purpose |
| Ventilation | Work in a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) | Provides primary containment to minimize inhalation exposure. |
| Designated Area | A dedicated and clearly marked area for handling hazardous compounds | Prevents cross-contamination and accidental exposure. |
Operational Plan: Handling and Preparation
-
Preparation : Before handling, ensure all necessary PPE is donned correctly. Prepare a work area with disposable, plastic-backed absorbent pads to contain any potential spills.
-
Weighing : If working with the solid form, weigh this compound in a ventilated enclosure, such as a chemical fume hood, to avoid inhalation of the powder.
-
Solubilization : When preparing solutions, add the solvent to the vial containing the this compound powder slowly to avoid splashing.
-
Transport : When moving the compound, even in solution, ensure it is in a sealed, shatter-proof secondary container.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container. |
| Contaminated PPE | Remove PPE in a manner that avoids self-contamination and dispose of it as hazardous waste. |
| Spills | Use a chemical spill kit to absorb the material. Clean the area with an appropriate deactivating agent and dispose of all cleanup materials as hazardous waste. |
Csf1R Signaling Pathway
The Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase that plays a crucial role in the regulation, survival, proliferation, and differentiation of mononuclear phagocytes like macrophages and monocytes. Upon binding of its ligands, CSF1 or IL-34, the receptor dimerizes and autophosphorylates, initiating downstream signaling cascades.
Caption: Csf1R signaling is initiated by ligand binding, leading to downstream pathway activation.
Experimental Workflow: Handling this compound
This workflow outlines the key steps for safely handling this compound from receipt to disposal.
Caption: A streamlined workflow for the safe handling of this compound in a laboratory setting.
Key Experimental Protocol: In Vitro Csf1R Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on target cells.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Csf1R-dependent cell proliferation.
Materials:
-
Csf1R-dependent cell line (e.g., bone marrow-derived macrophages)
-
This compound
-
Complete cell culture medium
-
Recombinant CSF1
-
Cell proliferation assay reagent (e.g., CellTiter-Glo®)
-
96-well plates
Methodology:
-
Cell Seeding: Seed the Csf1R-dependent cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then further dilute in cell culture medium to the final desired concentrations.
-
Treatment: Remove the culture medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only controls.
-
Stimulation: Add recombinant CSF1 to the wells to stimulate Csf1R-dependent proliferation, except for the negative control wells.
-
Incubation: Incubate the plate for a period determined by the cell doubling time (e.g., 72 hours).
-
Cell Viability Assessment: Add the cell proliferation assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated controls and plot the results as a dose-response curve to calculate the IC50 value.
By adhering to these safety protocols and experimental guidelines, researchers can confidently and safely advance their work with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
